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Core Science & Biosynthesis

Foundational

N-cyclopropyltetrahydrofuran-3-amine chemical properties

An In-Depth Technical Guide to N-Cyclopropyltetrahydrofuran-3-amine in Medicinal Chemistry Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Cyclopropyltetrahydrofuran-3-amine in Medicinal Chemistry

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds to balance lipophilicity, target affinity, and metabolic stability. N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5) has emerged as a highly versatile secondary amine building block that directly addresses these challenges[1]. By fusing the conformational rigidity and metabolic resistance of a cyclopropyl group with the sp3-rich, polar nature of a tetrahydrofuran (THF) ring, this compound offers a sophisticated vector for structure-activity relationship (SAR) optimization. This whitepaper provides a comprehensive analysis of its physicochemical properties, metabolic rationale, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The strategic value of N-cyclopropyltetrahydrofuran-3-amine lies in its dual-motif architecture. In traditional medicinal chemistry, the incorporation of flat, sp2-hybridized aromatic rings often leads to poor aqueous solubility and off-target toxicity. Transitioning to sp3-rich frameworks like the THF ring improves the fraction of sp3 carbon atoms (Fsp3), which correlates strongly with clinical success.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name N-cyclopropyltetrahydrofuran-3-amine
CAS Registry Number 1342221-69-5[1]
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Amine Type Secondary Amine
Chirality Chiral center at the C3 position of the THF ring
Key Structural Features Cyclopropyl ring (high s-character), THF core (H-bond acceptor)
The Causality of Structural Choices
  • The Cyclopropyl Motif: Unlike an isopropyl or methyl group, the cyclopropyl ring possesses high C-H bond dissociation energy due to its strained geometry. This resists initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, significantly enhancing metabolic stability[2]. Furthermore, the increased s-character of the C-N bond lowers the basicity (pKa) of the amine. Reducing basicity is a proven strategy to mitigate phospholipidosis and hERG channel liabilities (cardiotoxicity)[2].

  • The Tetrahydrofuran Core: The oxygen atom within the THF ring acts as a potent hydrogen bond acceptor. In protease inhibitors (such as HIV-1 protease), the THF oxygen has been shown to form critical hydrogen bonds with backbone amide protons (e.g., Asp29 and Asp30), anchoring the ligand in the S2 subsite[3].

SPR A N-cyclopropyltetrahydrofuran-3-amine (Core Scaffold) B Cyclopropyl Motif (High s-character) A->B C THF Ring (sp3-rich, O-atom) A->C D Reduced Amine Basicity (Mitigates hERG) B->D Inductive effect E Metabolic Stability (Resists CYP450) B->E High C-H BDE F Enhanced Solubility (H-Bond Acceptor) C->F Polar surface area G 3D Conformational Vector (Target Affinity) C->G Chiral center

Structural-property relationship (SPR) map of N-cyclopropyltetrahydrofuran-3-amine.

Metabolic Stability & Toxicology (E-E-A-T Insights)

While the cyclopropyl group is a stalwart of medicinal chemistry for blocking aliphatic oxidation[4], it is not without caveats. When a cyclopropyl group is directly bound to an amine, it can become a substrate for monoamine oxidase (MAO) or CYP450-mediated single-electron transfer.

The Mechanistic Reality: Oxidation of the nitrogen can form a radical cation, which may undergo ring-opening to form a reactive iminium ion[4]. This mechanism was implicated in the hepatotoxicity of the antibiotic trovafloxacin[2]. Application Scientist Insight: To build a self-validating safety profile, any lead compound incorporating N-cyclopropyltetrahydrofuran-3-amine must be subjected to early in vitro reactive metabolite trapping assays (e.g., glutathione/GSH trapping in human liver microsomes) to ensure that the steric bulk of the THF ring sufficiently shields the amine from bioactivation.

Experimental Protocols: API Integration

As a secondary amine, this compound is primarily utilized as a nucleophile. Below are two highly optimized, self-validating protocols for incorporating this building block into larger scaffolds via Amide Coupling and Nucleophilic Aromatic Substitution (SNAr).

Protocol A: High-Efficiency Amide Coupling

Objective: Couple N-cyclopropyltetrahydrofuran-3-amine to a sterically hindered carboxylic acid API intermediate. Causality: Secondary amines are sterically demanding. Standard coupling reagents like EDC/HOBt often fail or result in low yields. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward while minimizing epimerization of chiral centers.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Rationale: DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid and neutralize any amine hydrochloride salts.

  • Coupling Reagent: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at room temperature (20 °C) for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add N-cyclopropyltetrahydrofuran-3-amine (1.2 mmol, 1.2 eq) dropwise.

  • Self-Validating Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is complete when the mass of the starting carboxylic acid is completely consumed and the [M+H]+ of the desired amide is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the amine onto an electron-deficient heteroaromatic ring (e.g., a 2-chloropyrimidine core for kinase inhibitors).

Step-by-Step Methodology:

  • Reaction Setup: Combine the heteroaryl chloride (1.0 mmol, 1.0 eq), N-cyclopropyltetrahydrofuran-3-amine (1.5 mmol, 1.5 eq), and anhydrous K2CO3 (3.0 mmol, 3.0 eq) in a microwave-safe vial.

  • Solvent Selection: Add N-Methyl-2-pyrrolidone (NMP) (4.0 mL). Rationale: NMP is a high-boiling, polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during SNAr.

  • Execution: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes.

  • Purification: Filter the crude mixture through a Celite pad to remove inorganic salts, then purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow N1 1. Scaffold Selection Base API core with leaving group or carboxylic acid N2 2. Reaction Optimization Amide coupling (HATU) or SNAr (Microwave) N1->N2 N3 3. Purification Reverse-phase HPLC or Flash Chromatography N2->N3 N4 4. Profiling In vitro ADME, GSH Trapping & Target Binding N3->N4

Standard workflow for incorporating the amine into lead optimization programs.

Conclusion & Future Outlook

N-cyclopropyltetrahydrofuran-3-amine represents a masterclass in modern fragment-based drug design. By merging the metabolic shielding of a cyclopropyl group with the polarity and 3D vectoring of a tetrahydrofuran ring, medicinal chemists can systematically tune out liabilities like hERG binding and rapid CYP clearance, while tuning in target affinity and aqueous solubility. As the industry continues to prioritize sp3-enriched molecules, building blocks of this nature will remain indispensable tools in the pursuit of safer, more efficacious therapeutics.

References

  • MolCore. (n.d.). 13422-52-1 | Aquacobalamin - MolCore (Contains catalog data for N-Cyclopropyltetrahydrofuran-3-amine CAS 1342221-69-5).
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • National Institutes of Health (PMC). (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • National Institutes of Health (PMC). (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation.

Sources

Exploratory

N-cyclopropyltetrahydrofuran-3-amine CAS number and structure

This guide serves as a comprehensive technical resource for N-cyclopropyltetrahydrofuran-3-amine , a specialized secondary amine intermediate used in high-value medicinal chemistry campaigns.[1][2][3][4][5] Compound Iden...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for N-cyclopropyltetrahydrofuran-3-amine , a specialized secondary amine intermediate used in high-value medicinal chemistry campaigns.[1][2][3][4][5]

Compound Identity & Structural Analysis

N-cyclopropyltetrahydrofuran-3-amine is a bifunctional building block combining a saturated oxygen heterocycle (tetrahydrofuran) with a strained carbocycle (cyclopropyl) via a secondary amine linkage.[1][2][3][4][5] This unique architecture makes it a critical pharmacophore for modulating physicochemical properties in drug discovery, particularly for optimizing metabolic stability and blood-brain barrier (BBB) permeability.[5]

Attribute Technical Detail
CAS Number 1342221-69-5
IUPAC Name N-cyclopropyltetrahydrofuran-3-amine
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
SMILES C1COC(C1)NC2CC2
Chirality Contains one chiral center at C3.[1][2][3][4][5] CAS 1342221-69-5 typically refers to the racemate.[1][2][3][4][5] Enantiopure forms are often required for late-stage lead optimization.[1][2][3][4][5]
Structural Logic & Pharmacophore Utility
  • Tetrahydrofuran (THF) Ring: Acts as a hydrogen bond acceptor (HBA) and increases aqueous solubility compared to carbocyclic analogs. It often serves as a bioisostere for cyclopentane or pyrrolidine rings.[5]

  • Cyclopropyl Group: A "privileged structure" in medicinal chemistry.[5] It introduces conformational rigidity and metabolic stability (blocking dealkylation) compared to ethyl or isopropyl groups, while also increasing lipophilicity and BBB penetration.[5]

  • Secondary Amine: Provides a reactive handle for diversification (e.g., amidation, reductive amination, SNAr) and serves as a basic center for salt formation.

Physicochemical Profile (Predicted)

Note: Experimental values for this specific intermediate are proprietary/sparse; data below represents consensus computational models for this structural class.

PropertyValue (Approx.)Significance in Drug Design
logP 0.2 – 0.6Ideal for fragment-based drug design (FBDD); sufficiently polar for solubility but lipophilic enough for permeability.[1][2][3][4][5]
pKa (Conjugate Acid) 8.5 – 9.5Typical for secondary aliphatic amines; exists predominantly as a cation at physiological pH (7.4).
Boiling Point 180 – 190 °CHigh boiling point requires vacuum distillation for purification.[5]
Topological Polar Surface Area (TPSA) ~21 ŲLow TPSA favors CNS penetration.[5]
Synthetic Pathways & Experimental Protocols

The synthesis of N-cyclopropyltetrahydrofuran-3-amine requires careful control to prevent ring-opening of the strained cyclopropyl group or over-alkylation.[1][2][3][4][5]

Primary Route: Reductive Amination (Recommended)

This is the industry-standard approach due to mild conditions and high functional group tolerance.[2][3][5]

Reaction Logic:

  • Imine Formation: Condensation of dihydrofuran-3(2H)-one (or tetrahydrofuran-3-one) with cyclopropylamine.[1][2][3][4][5]

  • Reduction: In-situ reduction of the imine using a mild hydride source.[3][5]

Reagents:

  • Substrates: Tetrahydrofuran-3-one, Cyclopropylamine (1.0–1.2 eq).[1][2][3][4][5]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Additives: Acetic acid (catalytic) to activate the ketone.[5]

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve tetrahydrofuran-3-one (10 mmol) in DCE (30 mL).

  • Amine Addition: Add cyclopropylamine (11 mmol) and acetic acid (10 mmol). Stir at room temperature for 30–60 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.[1][2][3][5]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[5] Dry organic layers over Na₂SO₄ and concentrate.[5]

  • Purification: The crude oil is often pure enough for subsequent steps.[5] If necessary, purify via flash chromatography (DCM/MeOH/NH₃ gradient) or convert to the HCl salt for crystallization.[5]

Synthesis Diagram (Graphviz)

SynthesisRoute Ketone Tetrahydrofuran-3-one Imine Intermediate Imine (Transient) Ketone->Imine Condensation Amine Cyclopropylamine Amine->Imine Condensation Product N-Cyclopropyltetrahydrofuran-3-amine (CAS 1342221-69-5) Imine->Product Reductive Amination Reagent1 AcOH, DCE RT, 1h Reagent1->Imine Reagent2 NaBH(OAc)3 0°C to RT, 16h Reagent2->Product

Caption: Reductive amination pathway utilizing STAB for selective mono-alkylation.

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a secondary amine, it is corrosive.[5]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines typically absorb CO₂ from the air to form carbamates; seal tightly.[5]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[5]

References
  • PubChem . Compound Summary: Tetrahydrofuran-3-amine derivatives. National Library of Medicine.[5][6] Retrieved from [Link]

Sources

Foundational

Technical Guide: Mechanistic Pathways and Synthetic Protocols for N-Cyclopropyltetrahydrofuran-3-amine

Executive Summary The formation of -cyclopropyltetrahydrofuran-3-amine represents a critical transformation in medicinal chemistry, particularly for the synthesis of inhibitors targeting HCV, sodium channels, and other G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of


-cyclopropyltetrahydrofuran-3-amine  represents a critical transformation in medicinal chemistry, particularly for the synthesis of inhibitors targeting HCV, sodium channels, and other G-protein-coupled receptors. The cyclopropyl moiety is a bioisostere that enhances metabolic stability and potency by restricting conformational freedom, while the tetrahydrofuran (THF) ring improves aqueous solubility.

This guide details the two primary mechanistic pathways for its formation:

  • Reductive Amination (Preferred): The condensation of dihydrofuran-3(2H)-one with cyclopropylamine followed by hydride reduction.

  • Nucleophilic Substitution (Alternative): The displacement of a leaving group on the THF ring by cyclopropylamine.

Mechanistic Analysis

Primary Route: Reductive Amination

The most robust and scalable method is the reductive amination of dihydrofuran-3(2H)-one (tetrahydrofuran-3-one) with cyclopropylamine . This route minimizes side reactions such as over-alkylation and elimination.

Mechanism

The reaction proceeds through a stepwise condensation-reduction sequence:

  • Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the electrophilic carbonyl carbon of the ketone to form a tetrahedral hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water generates the iminium ion (or imine in equilibrium). The strain of the cyclopropyl ring (

    
     bond angles) remains intact during this process.
    
  • Hydride Transfer: A reducing agent (typically Sodium Triacetoxyborohydride, STAB) delivers a hydride (

    
    ) selectively to the iminium carbon. STAB is preferred over NaBH
    
    
    
    because it is less basic and chemoselective for imines over ketones, preventing direct reduction of the starting material.

Stereochemical Note: Since the starting ketone is achiral, the product is formed as a racemate (


 mixture) unless a chiral catalyst or enzyme (Reductive Aminase) is employed.
Secondary Route: Nucleophilic Substitution ( )

This route involves reacting 3-halotetrahydrofuran (e.g., 3-bromo- or 3-iodotetrahydrofuran) with cyclopropylamine.

Mechanism[1][2][3][4][5][6][7]
  • Inversion of Configuration: The reaction follows an

    
     mechanism where the amine attacks the carbon bearing the leaving group from the backside, leading to Walden inversion.
    
  • Limitations: This pathway is often suboptimal due to:

    • Steric Hindrance: The secondary carbon of the THF ring and the bulk of the cyclopropyl group slow the reaction.

    • Elimination (

      
      ):  The basicity of cyclopropylamine can promote dehydrohalogenation to form dihydrofuran byproducts (2,5-dihydrofuran or 4,5-dihydrofuran).
      

Visualization of Pathways[4]

The following diagram illustrates the mechanistic flow for both the Reductive Amination (Pathway A) and Nucleophilic Substitution (Pathway B), highlighting the critical intermediates.

ReactionMechanism cluster_0 Pathway A: Reductive Amination (Preferred) Start_Ketone Dihydrofuran-3(2H)-one Hemiaminal Hemiaminal Intermediate Start_Ketone->Hemiaminal + Amine (Nucleophilic Attack) Amine Cyclopropylamine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Cyclopropyl- tetrahydrofuran-3-amine Iminium->Product + H- (from STAB) (Reduction) Start_Halide 3-Bromotetrahydrofuran Start_Halide->Product SN2 Attack (Inversion) Elimination_Side Side Product: Dihydrofuran (E2) Start_Halide->Elimination_Side Base (Amine)

Figure 1: Mechanistic pathways for the synthesis of N-cyclopropyltetrahydrofuran-3-amine. Pathway A (Reductive Amination) is preferred for higher selectivity.

Experimental Protocols

Protocol A: Reductive Amination (Standard)

Objective: Synthesis of


-cyclopropyltetrahydrofuran-3-amine using Sodium Triacetoxyborohydride (STAB).

Reagents:

  • Dihydrofuran-3(2H)-one (1.0 equiv)

  • Cyclopropylamine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional catalyst)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve dihydrofuran-3(2H)-one  in anhydrous DCM (0.1 M concentration).
    
  • Imine Formation: Add cyclopropylamine and acetic acid . Stir at room temperature for 30–60 minutes. Note: This allows the equilibrium formation of the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution until pH ~8–9.
    
  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil can often be used directly. If necessary, purify via flash column chromatography (SiO

    
    , MeOH/DCM gradient with 1% 
    
    
    
    ).
Protocol B: Biocatalytic Synthesis (Green Chemistry)

Recent advances utilize Reductive Aminases (RedAms) for this transformation, offering high enantioselectivity.

Workflow:

  • System: Phosphate buffer (pH 7-8), NADPH cofactor, Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Reaction: Incubate Ketone + Amine + Enzyme at 30°C.

  • Advantage: Capable of producing chiral

    
    - or 
    
    
    
    -
    
    
    -cyclopropyltetrahydrofuran-3-amine with >99% ee depending on the enzyme variant selected.

Process Optimization & Troubleshooting

The following table summarizes key variables and their impact on the reaction outcome.

VariableRecommendationMechanistic Rationale
Reducing Agent NaBH(OAc)

Mild hydride donor; reduces iminium ions faster than ketones, preventing byproduct (tetrahydrofuran-3-ol).
Solvent DCM or DCE Non-coordinating, aprotic solvents stabilize the iminium intermediate. THF can be used but may compete for coordination.
pH Control Add AcOH Slightly acidic conditions (pH 5-6) catalyze the dehydration of the hemiaminal to the active iminium species.
Stoichiometry Amine Excess (1.2 eq) Pushes the equilibrium toward imine formation (Le Chatelier's principle).
Water Content Anhydrous Water is a byproduct; excess water hydrolyzes the imine back to the ketone. Use molecular sieves if conversion is low.

Synthesis Workflow Diagram

Workflow Step1 1. Mix Reagents (Ketone + Amine + AcOH) in DCM Step2 2. Equilibrium Stir (30-60 min) Form Iminium Step1->Step2 Step3 3. Add Reducing Agent (STAB) Portion-wise Step2->Step3 Step4 4. Reaction (12-16h, RT) Step3->Step4 Step5 5. Quench & Workup (Sat. NaHCO3, Extract) Step4->Step5 Step6 6. Isolation (Concentrate & Purify) Step5->Step6

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

References

  • Reductive Amination Overview: "Reductive amination." Wikipedia. Accessed Oct 2023. Link

  • Biocatalytic Methods: Aleku, G. A., et al. "Reductive Aminations by Imine Reductases: From Milligrams to Tons." White Rose Research Online, 2022. Link

  • Cyclopropylamine Properties: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing. Link

  • Reaction Mechanisms: "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. Link

  • Patent Reference (Analogous Chemistry): "Preparation method of (R)-tetrahydrofuran-3-amine." Google Patents, CN105218490B. Link

Sources

Exploratory

The Rise of N-Cyclopropyltetrahydrofuran-3-amine: A Privileged sp³-Rich Fragment in Modern Drug Discovery

Executive Summary In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic molecules to complex, three-dimensional architectures has become a central tenet of library desi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic molecules to complex, three-dimensional architectures has become a central tenet of library design. Among the emerging class of sp³-rich building blocks, N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5) has distinguished itself as a highly versatile and privileged pharmacophore. This technical whitepaper explores the discovery context, physicochemical advantages, and validated synthetic methodologies of this specific fragment, providing medicinal chemists with an authoritative guide to its application in modern drug development.

Historical Context: The "Escape from Flatland" Paradigm

For decades, high-throughput screening (HTS) libraries were dominated by sp²-hybridized, planar molecules. While these compounds were synthetically accessible via robust cross-coupling reactions (e.g., Suzuki-Miyaura), their planar nature often resulted in poor aqueous solubility, off-target promiscuity, and high clinical attrition rates.

The paradigm shifted dramatically following the seminal publication by [1], which introduced the "Escape from Flatland" hypothesis. The authors demonstrated a direct correlation between the fraction of sp³-hybridized carbons (Fsp³) in a molecule and its likelihood of progressing from discovery to clinical approval. This catalyzed a massive industry-wide effort to design and synthesize sp³-rich, 3D fragments. N-cyclopropyltetrahydrofuran-3-amine emerged during this era as an ideal bioisostere for traditional piperidine and pyrrolidine rings, offering maximum 3D character (Fsp³ = 1.00) without violating the "Rule of 3" for fragment design.

EscapeFromFlatland A Traditional Libraries (sp²-rich, Planar) B High Attrition Rates (Poor PK & Toxicity) A->B Leads to C Escape from Flatland (Increase Fsp³) B->C Paradigm Shift D sp³-Rich Fragments (e.g., N-cPr-THF-3-amine) C->D Design of E Improved Clinical Success (Better Solubility & Target Fit) D->E Results in

Figure 1: Logical progression of the Escape from Flatland paradigm in modern drug discovery.

Physicochemical Profiling & Causality

The selection of N-cyclopropyltetrahydrofuran-3-amine as a building block is not arbitrary; it is driven by precise physicochemical tuning.

Quantitative Data Summary
PropertyValueMechanistic Implication in Drug Design
CAS Number 1342221-69-5Commercial identifier for library procurement.
Molecular Weight 127.18 g/mol Highly efficient fragment (Rule of 3 compliant).
Fraction sp³ (Fsp³) 1.00Maximum 3D character; zero aromatic rings.
Calculated LogP ~0.9Optimal lipophilicity for aqueous solubility.
Amine pKa ~8.2 - 8.5Lower than standard cyclic amines due to THF oxygen.
The Causality Behind the Structure
  • pKa Modulation via the THF Ring: The incorporation of the oxygen atom within the tetrahydrofuran (THF) ring serves a critical electronic function. The electronegative oxygen exerts a negative inductive effect (-I) across the σ-bond framework, pulling electron density away from the amine nitrogen. This effectively lowers the basicity (pKa) of the amine from ~10.5 (typical of purely carbocyclic cyclopentyl analogs) down to ~8.5. At physiological pH (7.4), this lower pKa ensures that a larger fraction of the molecule remains un-ionized, drastically improving passive membrane permeability and oral bioavailability.

  • Steric Shielding via the Cyclopropyl Group: The N-cyclopropyl substituent acts as a precise steric shield. While simple N-methyl groups are highly susceptible to rapid oxidative N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes, the cyclopropyl ring provides significant steric hindrance without adding the excessive lipophilicity associated with N-isopropyl or N-tert-butyl groups. Furthermore, the unique bonding character of the cyclopropyl ring (possessing partial alkene-like character) rigidifies the amine vector, locking the pharmacophore into a predictable conformation for target binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-cyclopropyltetrahydrofuran-3-amine is achieved via the reductive amination of tetrahydrofuran-3-one with cyclopropylamine. The protocol below is designed as a self-validating system, ensuring high yield and purity through mechanistic control.

SyntheticWorkflow Step1 1. Imine Formation THF-3-one + Cyclopropylamine Step2 2. Acid Catalysis Addition of AcOH (pH ~5) Step1->Step2 Step3 3. Reductive Amination Addition of NaBH(OAc)3 Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 / EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography / HCl Salt Step4->Step5

Figure 2: Step-by-step synthetic workflow for N-cyclopropyltetrahydrofuran-3-amine.

Detailed Experimental Protocol

Objective : Synthesize N-cyclopropyltetrahydrofuran-3-amine with >98% purity. Reagents : Tetrahydrofuran-3-one (1.0 eq), Cyclopropylamine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).

  • Iminium Ion Formation : Charge a flame-dried, nitrogen-purged round-bottom flask with tetrahydrofuran-3-one and DCE. Add cyclopropylamine dropwise at 0 °C.

    • Causality: Cyclopropylamine is volatile and weakly nucleophilic. Cooling the reaction prevents evaporative loss and controls the exothermic condensation.

  • Acid Catalysis : Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5.

    • Causality: The weak acid protonates the intermediate hemiaminal, facilitating dehydration to the reactive iminium ion. Without acid, the reaction stalls due to the weak basicity of the cyclopropylamine.

  • Selective Reduction : Add STAB portion-wise over 15 minutes. Stir at room temperature for 12 hours.

    • Causality: STAB is explicitly chosen over sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). NaBH₄ is too reactive and will prematurely reduce the starting ketone to tetrahydrofuran-3-ol. NaBH₃CN is highly toxic (generating HCN gas) and requires strict pH maintenance. As established by [2], STAB selectively reduces the iminium ion in the presence of the ketone under mild conditions.

  • Self-Validating Quench & Workup : Monitor the reaction via TLC (Ninhydrin stain). Upon total consumption of the ketone, quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

    • Causality: The basic quench neutralizes the acetic acid and destroys excess STAB, ensuring the amine product is fully deprotonated (free base). This guarantees the product partitions selectively into the organic layer (Ethyl Acetate) during extraction, leaving borate salts in the aqueous phase.

  • Isolation : Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure secondary amine.

Applications in Medicinal Chemistry

The unique spatial arrangement of N-cyclopropyltetrahydrofuran-3-amine makes it an exceptional moiety for specific target classes:

  • Kinase Inhibitors : The secondary amine serves as an excellent hinge-binding hydrogen bond donor, while the THF oxygen can engage in secondary hydrogen bonding with water networks deep within the ATP-binding pocket.

  • GPCR Allosteric Modulators : The sp³ richness allows the fragment to navigate narrow, lipophilic allosteric pockets where flat aromatic rings would clash sterically, improving both target selectivity and off-target safety profiles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Protocols & Analytical Methods

Method

use of N-cyclopropyltetrahydrofuran-3-amine in medicinal chemistry

Application Note: Strategic Incorporation of N-Cyclopropyltetrahydrofuran-3-amine in Hit-to-Lead Optimization Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Medicinal Chemists, Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of N-Cyclopropyltetrahydrofuran-3-amine in Hit-to-Lead Optimization

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists

Executive Summary

The transition from a high-throughput screening (HTS) hit to a viable lead candidate often requires overcoming severe physicochemical liabilities, particularly poor aqueous solubility, high metabolic clearance, and off-target promiscuity (such as hERG inhibition). In modern drug discovery, the "Escape from Flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons (


) is a highly effective strategy to mitigate these risks[1][2].

N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5)[3] has emerged as a premium, bifunctional building block. By combining a polar, hydrogen-bond-accepting tetrahydrofuran (THF) core with a metabolically robust, basicity-attenuating cyclopropyl group, this secondary amine allows chemists to precisely tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase inhibitors and GPCR ligands.

Mechanistic Rationale & Physicochemical Profiling

To understand why this specific building block is so effective, we must deconstruct its structural components and their causal effects on molecular properties.

The Tetrahydrofuran (THF) Core

Replacing planar aromatic rings or lipophilic cycloalkanes with a THF ring introduces a localized dipole and a hydrogen bond acceptor (HBA)[4].

  • Causality: The introduction of the ether oxygen disrupts the planar

    
     stacking that often plagues flat aromatic leads, significantly lowering the crystal lattice energy and thereby increasing aqueous solubility[4]. Furthermore, the THF oxygen can engage in novel binding interactions with the target protein's backbone amides or structured water networks[5].
    
The N-Cyclopropyl Substituent

The cyclopropyl group is a privileged motif that behaves fundamentally differently from standard alkyl groups (like isopropyl or cyclobutyl)[6].

  • Basicity Attenuation: Due to the high ring strain, the internal C–C bonds of the cyclopropyl ring possess high

    
    -character, forcing the exocyclic C–N bond to adopt higher 
    
    
    
    -character[6]. This electron-withdrawing effect subtly reduces the
    
    
    of the adjacent amine. Lowering the basicity of a secondary/tertiary amine is a proven tactic to reduce binding to the hERG potassium channel, thereby mitigating cardiotoxicity risks[6].
  • Metabolic Stability: The increased

    
    -character also results in shorter, stronger C–H bonds with high bond dissociation energies[6]. Unlike 
    
    
    
    -isopropyl or
    
    
    -cyclobutyl groups, which are highly susceptible to CYP450-mediated oxidation and dealkylation, the
    
    
    -cyclopropyl group acts as a metabolic shield[7].
Table 1: Physicochemical Property Contributions
PropertyN-Cyclopropyltetrahydrofuran-3-amine ContributionStrategic Advantage in Drug Design

1.00 (7 out of 7 carbons are sp3)Drives 3D complexity; reduces off-target promiscuity.
Lipophilicity (LogP) Lower than carbocyclic analogsPrevents non-specific lipophilic binding; improves ADME.
Amine

~8.5 - 9.0 (Estimated, post-coupling)Attenuated basicity reduces hERG liability compared to standard alkylamines.
H-Bonding 1 Donor (pre-coupling), 2 AcceptorsEnhances aqueous solubility and target engagement.

Optimization Workflow Visualization

The following workflow illustrates the logical progression of incorporating N-cyclopropyltetrahydrofuran-3-amine to rescue a failing, flat aromatic lead.

G Lead Flat Aromatic Lead (Low Fsp3, High LogP) Liabilities Identified Liabilities: - Poor Aqueous Solubility (<5 µg/mL) - High hERG Inhibition - Rapid CYP450 Clearance Lead->Liabilities Strategy Escape from Flatland Strategy Increase sp3 Character & Attenuate Basicity Liabilities->Strategy BuildingBlock Bioisosteric Replacement: Incorporate N-cyclopropyltetrahydrofuran-3-amine Strategy->BuildingBlock Optimized Optimized Lead Candidate - Improved Solubility (>150 µg/mL) - Reduced hERG Liability - Enhanced Metabolic Stability BuildingBlock->Optimized

Caption: Hit-to-Lead optimization workflow utilizing N-cyclopropyltetrahydrofuran-3-amine.

Validated Experimental Protocols

The secondary amine of N-cyclopropyltetrahydrofuran-3-amine is sterically hindered by both the


-branched THF ring and the cyclopropyl group. Standard coupling conditions often yield poor results. The following self-validating protocols have been optimized for this specific steric environment.
Protocol A: Nucleophilic Aromatic Substitution ( ) on a Heteroaryl Chloride

Used for synthesizing kinase inhibitor hinges (e.g., attaching to a 2,4-dichloropyrimidine core).

  • Preparation: In an oven-dried 20 mL microwave vial, dissolve the heteroaryl chloride (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Amine Addition: Add N-cyclopropyltetrahydrofuran-3-amine (1.2 eq, 1.2 mmol)[3].

  • Base Selection (Causality): Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Rationale: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an HCl scavenger.
    
  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 45 minutes. Rationale: The steric hindrance of the secondary amine combined with the attenuated nucleophilicity (due to the cyclopropyl group) necessitates high thermal energy to overcome the activation barrier of the

    
     transition state.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove the NMP. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Used for coupling the amine to unactivated aryl bromides.

  • Catalyst Pre-mix: In a glovebox, combine

    
     (0.05 eq, 5 mol%) and RuPhos  (0.10 eq, 10 mol%) in anhydrous, degassed 1,4-dioxane (4.0 mL). Stir for 10 minutes until a deep red/purple active catalyst complex forms. Rationale: RuPhos is specifically selected because its bulky, electron-rich biaryl structure is highly effective at promoting reductive elimination for hindered secondary amines while suppressing unwanted 
    
    
    
    -hydride elimination.
  • Reagent Addition: Add the aryl bromide (1.0 eq, 1.0 mmol), N-cyclopropyltetrahydrofuran-3-amine (1.5 eq, 1.5 mmol), and Sodium tert-butoxide (

    
    ) (2.0 eq, 2.0 mmol).
    
  • Reaction: Heat the sealed mixture at 100 °C in an oil bath for 12 hours under a nitrogen atmosphere.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC to yield the tertiary aniline derivative.

Protocol C: Amide Bond Formation

Used for coupling with carboxylic acids.

  • Activation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes. Rationale: HATU is mandatory here. Less reactive coupling agents (like EDC/HOBt) will fail due to the steric clash between the activated ester and the bulky secondary amine.

  • Coupling: Add N-cyclopropyltetrahydrofuran-3-amine (1.2 eq, 0.6 mmol) dropwise. Stir at room temperature for 4-6 hours.

  • Validation: Monitor completion via LC-MS. The formation of the desired tertiary amide should be >95%. Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Comparative Data Presentation

The table below summarizes typical shifts in molecular properties when a standard planar moiety (e.g., an N-phenyl or N-benzyl group) is replaced with the N-cyclopropyltetrahydrofuran-3-amine motif using the protocols above.

Table 2: Impact of Bioisosteric Replacement on Lead Properties
Assay / PropertyFlat Aromatic LeadN-cyclopropyl-THF AnalogMechanistic Rationale for Shift
Kinetic Solubility (pH 7.4) < 5 µg/mL> 150 µg/mL3D structure disrupts crystal packing; THF oxygen acts as a water-solubilizing HBA[4].
hERG Inhibition (

)
1.2 µM (High Risk)> 30 µM (Low Risk)Cyclopropyl

-character attenuates basicity, reducing binding to the hERG channel pore[6].
Intrinsic Clearance (

, HLM)
85 µL/min/mg22 µL/min/mgHigh C-H bond dissociation energy of the cyclopropyl ring resists CYP450 oxidation[7].
Target Potency (

)
15 nM8 nMTHF oxygen establishes a new hydrogen bond with the target protein backbone[5].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Linbladh, J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]

  • Mykhailiuk, P. K., et al. (2021). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Retrieved from: [Link]

Sources

Application

Application Note: Protocol for N-Alkylation of Tetrahydrofuran-3-amine with Cyclopropyl Bromide

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Methodology & Mechanistic Guide

Executive Summary

The incorporation of cyclopropyl groups into aliphatic amines is a highly sought-after transformation in drug development, known to improve lipophilic efficiency (LipE) and metabolic stability. However, the direct N-alkylation of primary amines—such as tetrahydrofuran-3-amine—using cyclopropyl bromide presents a notorious synthetic hurdle.

This application note details a state-of-the-art transition-metal-catalyzed protocol designed to overcome the inherent kinetic barriers of this specific transformation. By abandoning classical nucleophilic substitution in favor of a Palladium-catalyzed Buchwald-Hartwig cross-coupling architecture, this protocol provides a self-validating, reproducible system for the synthesis of N-cyclopropyltetrahydrofuran-3-amine.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard protocols fail before deploying advanced catalytic solutions.

The SN2 Dilemma: Why Direct Alkylation Fails

Attempting a classical SN2 reaction between tetrahydrofuran-3-amine and cyclopropyl bromide will inevitably result in recovered starting materials or degradation [1]. This failure is governed by two fundamental physical organic principles:

  • Hybridization & Bond Strength: The carbons in a cyclopropane ring exhibit high s-character (approximately sp2.2). This shortens and strengthens the C–Br bond, making it significantly less reactive toward oxidative addition or nucleophilic attack than standard alkyl bromides.

  • I-Strain (Internal Strain): The SN2 transition state requires the electrophilic carbon to adopt a pentacoordinate, roughly sp2-hybridized geometry. For a cyclopropane ring, expanding the bond angle from 60° to the ideal 120° of an sp2 center introduces massive internal strain, rendering the kinetic activation barrier practically insurmountable. Forcing the reaction thermally only promotes base-mediated E2 elimination to highly unstable cyclopropene.

The Catalytic Bypass

To achieve the desired N-alkylation, the reaction must be diverted away from the SN2 pathway. Recent advances in transition-metal catalysis demonstrate that unactivated cycloalkyl halides can be successfully coupled with aliphatic amines via radical-mediated Copper catalysis [2] or specialized Palladium catalysis.

For this protocol, we utilize a Pd(OAc)₂ / BrettPhos catalytic system.

  • Ligand Causality: Primary aliphatic amines (like tetrahydrofuran-3-amine) are highly nucleophilic and tend to displace phosphine ligands on Pd(II) intermediates, trapping the catalyst in an inactive "poisoned" resting state. BrettPhos is a highly sterically demanding, electron-rich biaryl phosphine. Its bulk prevents the primary amine from displacing it, while its electron density accelerates the challenging oxidative addition into the strong C(sp2.2)–Br bond.

  • Solvent Causality: Toluene is selected over polar aprotic solvents (like DMF) to stabilize the non-polar transition states of the catalytic cycle and to actively suppress competitive E2 elimination pathways.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd LₙPd(II)(Cyclopropyl)(Br) Oxidative Addition Pd0->OxAdd Cyclopropyl Bromide (Oxidative Addition) AmineCoord LₙPd(II)(Cyclopropyl)(NH-THF) Amido Complex OxAdd->AmineCoord Tetrahydrofuran-3-amine + NaOtBu - NaBr, - tBuOH AmineCoord->Pd0 Reductive Elimination Product N-Cyclopropyltetrahydrofuran-3-amine (Target Product) AmineCoord->Product Product Release

Catalytic cycle of Pd-catalyzed N-cyclopropylation bypassing SN2 resistance.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, validating the necessity of the chosen catalytic parameters.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1None (Direct SN2)K₂CO₃DMF1200SN2 forbidden by I-strain; trace E2 elimination.
2Pd(OAc)₂ / PPh₃NaOtBuToluene100< 5Catalyst poisoning by primary amine; no oxidative addition.
3Pd(OAc)₂ / BINAPCs₂CO₃Toluene10012Chelation prevents some poisoning, but oxidative addition remains slow.
4Pd(OAc)₂ / RuPhosNaOtBuToluene10045Improved oxidative addition; moderate conversion.
5 Pd(OAc)₂ / BrettPhos NaOtBu Toluene 100 82 Optimal steric profile prevents poisoning; rapid reductive elimination.

Experimental Protocol: Pd-Catalyzed N-Cyclopropylation

Scale: 1.0 mmol (Proof-of-Concept) Caution: Cyclopropyl bromide is volatile (bp ~69 °C). Handle in a well-ventilated fume hood and ensure sealed reaction vessels are rated for pressure.

Materials Required:
  • Tetrahydrofuran-3-amine (1.0 mmol, 1.0 equiv)

  • Cyclopropyl bromide (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • BrettPhos ligand (0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox or Schlenk Line):

    • To an oven-dried 15 mL pressure vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and BrettPhos (53.7 mg).

    • Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous color, indicating the formation of the active Pd(0)Lₙ species.

  • Base and Substrate Introduction:

    • Add NaOtBu (192 mg) to the vial. (Note: NaOtBu is highly hygroscopic; handle under inert atmosphere to prevent hydroxide formation, which leads to off-target hydrolysis).

    • Inject tetrahydrofuran-3-amine (87.1 mg) followed by cyclopropyl bromide (181.5 mg) using a micro-syringe.

    • Add the remaining 3.0 mL of toluene to wash down the sides of the vial.

  • Reaction Execution:

    • Seal the pressure vial tightly with a Teflon-lined crimp cap.

    • Transfer the vial to a pre-heated oil bath or heating block set to 100 °C .

    • Stir vigorously (800+ rpm) for 16 to 24 hours. The high temperature is strictly required to drive the kinetically sluggish oxidative addition of the cyclopropyl bromide.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. Carefully unseal the vial to release any mild pressure.

    • Dilute the mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 DCM:MeOH containing 1% Et₃N to prevent amine streaking).

    • Evaporate the product fractions to yield N-cyclopropyltetrahydrofuran-3-amine as a pale oil.

Alternative Industry Strategy (Pro-Tip)

If the specific use of cyclopropyl bromide is not strictly mandated by supply chain requirements, the industry gold-standard for generating N-cyclopropyl amines is via reductive amination . This utilizes 1-ethoxycyclopropanol (a stable cyclopropanone equivalent) reacting with the primary amine to form an iminium intermediate, which is subsequently reduced by NaBH₃CN or NaBH(OAc)₃ [1]. This bypasses transition metals entirely and often scales more predictably for multi-kilogram GMP campaigns.

References

  • Title: Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion Source: ChemRxiv (2025) URL: [Link]

  • Title: Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines Source: Nature 618, 294–300 (2023) URL: [Link]

Method

Application Note: Strategic Incorporation of N-Cyclopropyltetrahydrofuran-3-amine

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic value, synthesis, and incorporation of -cyclopropyltetrahydrofuran-3-amine —a high-value building block tha...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic value, synthesis, and incorporation of


-cyclopropyltetrahydrofuran-3-amine —a high-value building block that merges the metabolic stability of the cyclopropyl group with the solubility-enhancing properties of the tetrahydrofuran (THF) ring.

Executive Summary: The "Magic Methyl" of Secondary Amines

In modern drug design, the


-cyclopropyltetrahydrofuran-3-amine  motif represents a "sweet spot" between physicochemical optimization and metabolic stability. It serves as a superior bioisostere to 

-isopropyl and

-ethyl groups.
  • Metabolic Shielding: The cyclopropyl group significantly retards

    
    -dealkylation by CYP450 enzymes (specifically CYP3A4) compared to ethyl or isopropyl analogs, due to the high C–H bond dissociation energy of the cyclopropane ring (
    
    
    
    ).
  • Solubility & Vector: The THF ring introduces a polar ether oxygen (

    
    -bond acceptor) that lowers 
    
    
    
    and improves aqueous solubility without the basicity liability of a piperidine or pyrrolidine nitrogen.
  • Conformation: The steric bulk of the cyclopropyl group forces the

    
    -substituent out of plane, potentially locking the molecule into a bioactive conformation.
    

Chemical Profile & Bioisosterism

Property

-Isopropyl Analog

-Cyclopropyl Analog
Impact
Hybridization

Pseudo-

(Walsh orbitals)
Electronic modulation of the nitrogen lone pair (

lowering).
Metabolic Liability High (

-dealkylation)
Low (Blocked oxidation)Extended half-life (

).
Steric Bulk ModerateHigh (Rigid)Improved selectivity via shape complementarity.
Lipophilicity Higher

Lower

Improved LLE (Lipophilic Ligand Efficiency).

Synthesis of the Core Building Block

Commercial availability of this specific secondary amine is often limited or restricted to custom synthesis. The following protocol provides a robust, scalable route via reductive amination.

Protocol A: Reductive Amination (The "Workhorse" Route)

Objective: Synthesis of


-cyclopropyltetrahydrofuran-3-amine from dihydrofuran-3(2H)-one.

Reagents:

  • Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) [CAS: 22929-52-8]

  • Cyclopropylamine [CAS: 765-30-0]

  • Sodium Triacetoxyborohydride (STAB) [CAS: 56553-60-7]

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve Tetrahydrofuran-3-one  (
    
    
    
    ) and Cyclopropylamine (
    
    
    ) in anhydrous DCE (
    
    
    ).
  • Acid Catalysis: Add AcOH (

    
    ).[1] Note: Acid is crucial to activate the ketone for sterically hindered amines. Stir at room temperature for 30–60 minutes.
    
  • Reduction: Cool the mixture to

    
    . Add STAB  (
    
    
    
    ) portion-wise over 15 minutes. Caution: Gas evolution.
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The secondary amine is often pure enough for coupling. If needed, purify via flash chromatography (DCM/MeOH/

    
     gradient).
    

Yield Expectation: 75–90%

Incorporation Strategies (Coupling Protocols)

Once the building block is in hand, it serves as a nucleophile for incorporating into larger drug scaffolds.

Decision Tree: Selecting the Coupling Method

CouplingStrategy cluster_tips Optimization Tips Start Scaffold Electrophile Type Halide Aryl/Heteroaryl Halide Start->Halide Acid Carboxylic Acid Start->Acid ElectronPoor Electron-Deficient Heterocycle? (e.g., Chloropyrimidine, Pyridine) Halide->ElectronPoor Yes ElectronRich Electron-Rich/Neutral Aryl? (e.g., Bromobenzene) Halide->ElectronRich No MethodC Method C: Peptide Coupling (HATU/T3P) Acid->MethodC MethodA Method A: SNAr (Base/Heat) ElectronPoor->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) ElectronRich->MethodB Tip1 Steric Bulk: Cyclopropyl amine is less nucleophilic than isopropyl. Increase Temp/Time.

Caption: Strategic decision tree for coupling N-cyclopropyltetrahydrofuran-3-amine to drug scaffolds.

Protocol B: SNAr Coupling (For Kinase Scaffolds)

Ideal for attaching the amine to chloropyrimidines, chloropyridines, or fluoronitrobenzenes.

Mechanism: The secondary amine acts as a nucleophile attacking the ipso-carbon. The cyclopropyl group adds steric bulk, often requiring higher temperatures than a simple methyl-amine.

  • Setup: Dissolve the Heteroaryl Chloride (

    
    ) in DMSO  or NMP  (
    
    
    
    ).
  • Addition: Add

    
    -cyclopropyltetrahydrofuran-3-amine  (
    
    
    
    ) and DIPEA (
    
    
    ).
  • Conditioning: Heat to

    
     (standard) or 
    
    
    
    (microwave) for 1–4 hours.
  • Validation: Monitor disappearance of the chloride by LCMS.

  • Workup: Dilute with water/EtOAc. The product is often more lipophilic than the amine but more polar than the chloride.

Protocol C: Buchwald-Hartwig Amination (For Unactivated Aryls)

Required when the scaffold is not electron-deficient enough for SNAr.

Critical Factor: Secondary amines with


-branching (like the cyclopropyl and THF-3-yl attachment) are sterically demanding. Standard ligands (

, dppf) often fail.

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)2 or

    
    
    
  • Ligand: RuPhos or BrettPhos (specifically designed for secondary amines).

  • Base:

    
     or 
    
    
    
    .

Procedure:

  • Charge a vial with Aryl Bromide (

    
    ), Amine  (
    
    
    
    ),
    
    
    (
    
    
    ), Pd(OAc)2 (
    
    
    ), and RuPhos (
    
    
    ).
  • Purge with Argon/Nitrogen (Critical:

    
     kills the active species).
    
  • Add anhydrous Toluene or Dioxane (

    
    ).
    
  • Heat to

    
     for 12 hours.
    

Mechanism of Action: Metabolic Stability

The primary driver for using this scaffold is the "Cyclopropyl Effect" on metabolism.

Metabolism Substrate N-Alkyl Scaffold Isopropyl N-Isopropyl (Weak C-H Bond) Substrate->Isopropyl Design Choice A Cyclopropyl N-Cyclopropyl (Strong C-H Bond) Substrate->Cyclopropyl Design Choice B CYP CYP450 Enzyme Metabolite1 Hydroxylated Intermediate (Unstable) CYP->Metabolite1 Oxidation Stable Metabolically Stable (Prolonged t1/2) CYP->Stable Blocked Oxidation Isopropyl->CYP High Affinity Cyclopropyl->CYP Low Affinity Dealkylation N-Dealkylation (Loss of Activity) Metabolite1->Dealkylation Collapse

Caption: Mechanistic comparison of CYP-mediated metabolism between N-isopropyl and N-cyclopropyl scaffolds.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses ether/amine bioisosteres).

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F. et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The standard protocol for STAB reduction).

  • Surry, D. S. & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. (RuPhos usage).

Sources

Application

Application Note: Scale-Up Synthesis and Isolation of N-Cyclopropyltetrahydrofuran-3-amine

Executive Summary N-Cyclopropyltetrahydrofuran-3-amine is a highly valuable, sterically hindered secondary amine building block utilized extensively in the discovery and manufacturing of complex active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyltetrahydrofuran-3-amine is a highly valuable, sterically hindered secondary amine building block utilized extensively in the discovery and manufacturing of complex active pharmaceutical ingredients (APIs), including potent Cathepsin C inhibitors[1][2].

Transitioning the synthesis of this molecule from discovery-scale (milligrams) to process-scale (kilograms and beyond) presents several distinct chemical engineering challenges. These include managing the volatility and flammability of cyclopropylamine, controlling the exotherm of imine formation, and mitigating the high aqueous solubility of the resulting free base during isolation. This application note details a robust, self-validating kilo-scale protocol centered on reductive amination, prioritizing atom economy, process safety, and high-purity isolation via hydrochloride salt crystallization.

Strategic Route Selection & Causality

When designing a scalable route for N-alkylated oxolan-3-amines, process chemists typically evaluate two primary pathways: nucleophilic substitution of a 3-halo/3-sulfonate tetrahydrofuran, or the reductive amination of tetrahydrofuran-3-one[3].

Why Reductive Amination is Superior for Scale-Up:

  • Avoidance of Genotoxic Impurities (GTIs): Nucleophilic substitution relies on alkyl halides or sulfonate esters (e.g., mesylates, tosylates), which are heavily scrutinized in pharmaceutical manufacturing due to their potential genotoxicity. Reductive amination avoids these reagents entirely.

  • Chemoselectivity: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) provides exceptional chemoselectivity. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the starting ketone to tetrahydrofuran-3-ol, NaBH(OAc)₃ is sufficiently mild to selectively reduce the in situ generated iminium ion.

  • Asymmetric Potential: While this protocol describes the synthesis of the racemate, the reductive amination pathway is uniquely positioned for future chiral scale-up using engineered Imine Reductases (IREDs). Recent biocatalytic advancements have demonstrated that spatially symmetric ketones like tetrahydrofuran-3-one can be converted to chiral amines with >94% conversion and high enantiomeric excess using continuous flow biocatalysis[4][5].

Reaction Workflow Visualization

The following workflow illustrates the continuous one-pot condensation and reduction sequence, followed by the critical salt-formation isolation step.

G SM1 Tetrahydrofuran-3-one (Ketone) Imine Imine / Iminium Intermediate SM1->Imine Condensation (-H2O) SM2 Cyclopropylamine (Amine) SM2->Imine FreeBase N-Cyclopropyltetrahydrofuran -3-amine (Free Base) Imine->FreeBase NaBH(OAc)3 (Reduction) Salt Target Product: HCl Salt (Solid) FreeBase->Salt HCl in IPA (Crystallization)

Workflow for the reductive amination and salt isolation of N-cyclopropyltetrahydrofuran-3-amine.

Quantitative Process Parameters

To ensure reproducibility, the stoichiometric ratios and solvent volumes must be strictly controlled. The data below outlines the material requirements for a 1.0 kg scale-up batch.

Table 1: Stoichiometry and Material Inputs (1.0 kg Ketone Scale)

MaterialMW ( g/mol )EquivalentsAmountProcess Role
Tetrahydrofuran-3-one86.091.001.00 kg (11.6 mol)Limiting Reagent
Cyclopropylamine57.091.200.79 kg (13.9 mol)Nucleophile
NaBH(OAc)₃211.941.503.69 kg (17.4 mol)Reducing Agent
Glacial Acetic Acid60.051.100.77 kg (12.8 mol)Acid Catalyst
2-MethyltetrahydrofuranN/A10 Vol10.0 LReaction Solvent
5M HCl in IsopropanolN/A1.102.55 L (12.8 mol)Salt Formation

Table 2: Comparison of Scale-Up Reduction Strategies

StrategyReagentsTypical YieldScalabilityImpurity Profile
Borohydride (Current) NaBH(OAc)₃, AcOH75 - 85%High (Up to 50 kg)Low; trace boron salts removed in workup.
Catalytic Hydrogenation H₂, Pd/C (5%)80 - 90%Very High (>100 kg)Excellent; requires pressure vessels.
Biocatalytic (IRED) IRED enzyme, Glucose>90%Emerging (Continuous)Ultra-pure; highly enantioselective[5].

Detailed Experimental Protocol (1-kg Scale)

Note: This protocol is designed as a self-validating system. In-Process Control (IPC) checkpoints are embedded to ensure the reaction causality is verified before proceeding to the next unit operation.

Phase 1: Imine Formation
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 2-Methyltetrahydrofuran (2-MeTHF) (8.0 L) and Tetrahydrofuran-3-one (1.00 kg, 11.6 mol)[2][6].

  • Amine Addition: Cool the reactor jacket to 0–5 °C. Causality: Cyclopropylamine has a boiling point of ~50 °C; cooling prevents evaporative loss and controls the condensation exotherm.

  • Dosing: Slowly dose Cyclopropylamine (0.79 kg, 13.9 mol) into the reactor over 45 minutes, maintaining the internal temperature below 15 °C.

  • Catalysis: Add Glacial Acetic Acid (0.77 kg, 12.8 mol) dropwise. Stir the mixture at 20 °C for 2 hours.

    • IPC Checkpoint 1: Sample the reaction mixture and analyze via GC-MS or LC-MS. Proceed only when ketone conversion to the imine/enamine intermediate is >95%.

Phase 2: Reductive Amination
  • Cooling: Recool the reactor to 0 °C.

  • Reduction: Charge Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.69 kg, 17.4 mol) in 5 equal portions over 1.5 hours[2][3]. Causality: Portion-wise addition prevents a sudden release of hydrogen gas and thermal runaway.

  • Maturation: Allow the reaction to warm to 20 °C and agitate for 12 hours.

    • IPC Checkpoint 2: Analyze via LC-MS. The intermediate mass (m/z 126) should be fully converted to the product mass (m/z 128 [M+H]⁺).

Phase 3: Quench and Work-up
  • Quench: Cool to 5 °C. Slowly quench the reaction by adding 10% aqueous NaOH (approx. 5 L) until the aqueous layer reaches pH 10-11. Causality: A highly basic pH is required to break the boron complexes and ensure the secondary amine is entirely in its free-base (lipophilic) form for extraction.

  • Phase Separation: Allow the layers to settle. Separate the lower aqueous layer and extract it once more with 2-MeTHF (2.0 L).

  • Washing: Combine the organic layers and wash with saturated brine (3.0 L). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of approximately 3.0 L.

Phase 4: Hydrochloride Salt Isolation

Expert Insight: The free base of N-cyclopropyltetrahydrofuran-3-amine is volatile and highly water-soluble. Attempting to isolate it via distillation often results in thermal degradation and poor yields. Isolating the compound as a hydrochloride salt guarantees high purity and easy handling.

  • Solvent Swap: Add Methyl tert-butyl ether (MTBE) (5.0 L) to the concentrated organic layer.

  • Precipitation: Cool the solution to 0 °C under vigorous stirring. Slowly add 5M HCl in Isopropanol (2.55 L). A white crystalline solid will immediately begin to precipitate.

  • Aging: Stir the slurry at 0 °C for 2 hours to maximize crystal growth and yield.

  • Filtration & Drying: Filter the solid through a Nutsche filter. Wash the filter cake with cold MTBE (2 x 1.0 L). Dry the solid in a vacuum oven at 40 °C until constant weight is achieved.

  • Expected Output: 1.52 – 1.62 kg (80–85% yield) of N-cyclopropyltetrahydrofuran-3-amine hydrochloride as a white, free-flowing crystalline powder.

References

  • Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C. (WO2014140075A1). Google Patents.
  • Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]

  • Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines. CHIMIA. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of N-Cyclopropyltetrahydrofuran-3-amine Derivatives

Introduction & Structural Rationale The N-cyclopropyltetrahydrofuran-3-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. This moiety co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The N-cyclopropyltetrahydrofuran-3-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. This moiety combines two strategic design elements:

  • The Tetrahydrofuran (THF) Ring: Acts as a polar, non-aromatic spacer that improves aqueous solubility compared to carbocyclic analogs. The ether oxygen serves as a specific hydrogen bond acceptor, often engaging backbone amides in the target protein.

  • The N-Cyclopropyl Group: A critical bioisostere for alkyl groups. Unlike an isopropyl or ethyl group, the cyclopropyl ring confers:

    • Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger (

      
      -like character), reducing susceptibility to CYP450-mediated oxidative dealkylation.
      
    • Conformational Restriction: The rigidity of the cyclopropyl ring locks the N-substituent vector, minimizing the entropic penalty upon binding.

This guide details the functionalization of the secondary amine nitrogen , transforming the scaffold into tertiary amines, amides, ureas, and sulfonamides.

Chemical Properties & Handling
  • Basicity: The nitrogen lone pair in N-cyclopropyl amines possesses increased s-character compared to dialkylamines, rendering it slightly less basic (

    
    ) but still highly nucleophilic.
    
  • Stability: The cyclopropyl ring is generally stable to basic and neutral conditions. Caution: Avoid strong Lewis acids (e.g.,

    
    , conc. 
    
    
    
    ) or radical conditions which may trigger cyclopropyl ring opening.

Reaction Map & Strategic Workflows

The following diagram outlines the core functionalization pathways covered in this guide.

G Scaffold N-Cyclopropyl- tetrahydrofuran-3-amine Amide Tertiary Amide (Peptidomimetics) Scaffold->Amide Protocol A: HATU/COMU Coupling ArylAmine N-Aryl Amine (Kinase Inhibitors) Scaffold->ArylAmine Protocol B: Pd-Catalyzed C-N Coupling Urea Urea/Carbamate (H-Bond Donors) Scaffold->Urea Protocol C: Isocyanate/Triphosgene Sulfonamide Sulfonamide (Solubility/Selectivity) Scaffold->Sulfonamide Protocol D: Sulfonyl Chloride/Base

Figure 1: Divergent synthesis pathways for the N-cyclopropyltetrahydrofuran-3-amine scaffold.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (High-Efficiency)

Objective: Acylation of the sterically constrained secondary amine. Challenge: The cyclopropyl group creates steric bulk around the nitrogen, often requiring highly active coupling agents to prevent stalling or racemization of the acid partner.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Cyclopropyltetrahydrofuran-3-amine (1.1 equiv)

  • HATU (1.2 equiv) or COMU (1.2 equiv) for difficult substrates.

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous).

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
    .
    
  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5–10 minutes at RT to pre-activate the acid (formation of the At-ester).

    • Note: Color change to yellow/orange is typical.

  • Add the N-cyclopropyltetrahydrofuran-3-amine (1.1 mmol) in one portion.

  • Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

    • Optimization: If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesis of N-aryl derivatives (common in kinase inhibitors). Challenge: Secondary acyclic amines are excellent substrates, but the cyclopropyl group can retard reductive elimination from the Palladium center. Ligand selection is critical.

Reagents:

  • Aryl Halide (Br or I preferred; Cl requires activation) (1.0 equiv)

  • Amine Scaffold (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: RuPhos or BrettPhos (4 mol%). Note: These bulky, electron-rich ligands facilitate the coupling of sterically hindered secondary amines.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Procedure:

  • Charge a reaction vial with Aryl Halide (1.0 mmol),

    
     (18 mg, 0.02 mmol), RuPhos (19 mg, 0.04 mmol), and 
    
    
    
    (144 mg, 1.5 mmol).
  • Purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Toluene (4 mL) and the amine scaffold (1.2 mmol).

  • Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Mechanism & Troubleshooting (DOT Diagram):

Buchwald cluster_steric Critical Failure Point Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Check) OxAdd->Coord Amine Deprot Deprotonation (Pd-N-Ar complex) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at amine coordination.

Protocol C: Urea Synthesis via Triphosgene

Objective: Creating stable urea linkers without using volatile isocyanates. Safety: Triphosgene generates phosgene in situ. Perform in a well-ventilated fume hood.

Procedure:

  • Dissolve N-cyclopropyltetrahydrofuran-3-amine (1.0 mmol) and

    
     (2.5 mmol) in anhydrous DCM (5 mL) at 0°C .
    
  • Add Triphosgene (0.35 mmol, 0.33 equiv) dissolved in DCM (1 mL) dropwise over 10 minutes.

  • Stir at 0°C for 30 minutes to form the carbamoyl chloride intermediate.

  • Add the second amine (

    
    , 1.1 mmol) in one portion.
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench: Add sat.

    
    . Extract with DCM.
    

Data Summary & Optimization Table

ParameterStandard ConditionOptimization for N-CyclopropylRationale
Coupling Agent EDC/HOBtHATU / COMU Overcomes steric hindrance of the cyclopropyl ring.
Base (Amide) TEADIPEA / NMM Reduces racemization; DIPEA is less nucleophilic.
Pd Ligand BINAPRuPhos / BrettPhos Bulky dialkylbiaryl ligands prevent

-hydride elimination and aid reductive elimination.
Solvent (Pd) DMFToluene / Dioxane Non-polar solvents often favor the reductive elimination step in Buchwald couplings.
Temp (Pd) 80°C100–110°C Higher energy required to overcome steric barrier of N-cyclopropyl.

Case Study: Kinase Inhibitor Fragment

In the development of Type II kinase inhibitors, the N-cyclopropyltetrahydrofuran-3-amine moiety often replaces a morpholine or piperazine group.

  • Observation: The switch to the N-cyclopropyl-THF amine often results in a 2–5x increase in potency due to the cyclopropyl group filling a small hydrophobic pocket (e.g., the ribose pocket or solvent front) while the THF oxygen engages in a water-mediated H-bond network.

  • PK Impact: The scaffold typically shows improved permeability (

    
    ) compared to secondary acyclic amines due to the "masking" of the N-H polarity by the cyclopropyl group.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Wiles, J. A., et al. (2020). "Discovery of N-cyclopropyl amine derivatives as inhibitors of HCV NS5B polymerase." Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl amine stability).
  • Charette, A. B. (2018). "Cyclopropylamines as conformationally restricted isosteres." The Journal of Organic Chemistry. Link

Sources

Application

Application Note: N-Cyclopropyltetrahydrofuran-3-amine in Parallel Synthesis Libraries

Part 1: Executive Summary & Strategic Rationale N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5) represents a high-value building block for medicinal chemistry libraries, offering a distinct advantage over tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5) represents a high-value building block for medicinal chemistry libraries, offering a distinct advantage over traditional aliphatic amines.[1] Its structural integration of a tetrahydrofuran (THF) core with a cyclopropyl substituent addresses two critical parameters in modern drug design: Fsp³ character and metabolic stability .

However, its deployment in parallel synthesis is non-trivial.[2] The secondary amine is sterically encumbered by the cyclopropyl group (branching at the


-position), and the THF ring introduces polarity that can complicate standard liquid-liquid extractions. This guide provides optimized protocols to overcome these synthetic hurdles, ensuring high success rates in amide coupling, SNAr, and Buchwald-Hartwig aminations.[2]
Key Physicochemical Profile[1][2]
ParameterValue / DescriptionImpact on Protocol
CAS Number 1342221-69-5Verification of identity.[1]
MW 127.18 g/mol Volatility Risk: Free base may be lost during high-vac evaporation.[1]
pKa (est) ~8.5 - 9.0Lower basicity than isopropyl analogues due to cyclopropyl s-character.[1]
LogP ~0.5 (est)High water solubility; requires careful extraction or SCX purification.
Sterics High (Secondary + Cyclopropyl)Requires activated esters (HOAt/HATU) or T3P for amides.
Strategic Application in SAR[1][2]
  • Metabolic Blocking: The cyclopropyl group is a proven bioisostere for isopropyl or ethyl groups, often blocking CYP450-mediated dealkylation.

  • Conformational Locking: The cyclopropyl ring restricts the conformational freedom of the N-substituent, potentially locking the molecule into a bioactive conformation.

  • Solubility: The THF oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogues (e.g., cyclopentyl).[2]

Part 2: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Sterically Hindered Systems)

Standard HATU protocols often fail to drive reactions to completion with cyclopropyl amines due to steric clash.[1] The use of T3P (Propylphosphonic anhydride) is superior here due to low epimerization risk and high driving force.

Reagents:

  • Carboxylic Acid (0.1 mmol)

  • N-cyclopropyltetrahydrofuran-3-amine (1.5 equiv)[1]

  • T3P (50% in EtOAc/DMF, 2.0 equiv)[2]

  • Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or DMF (if acid is insoluble)

Workflow:

  • Dissolution: Dissolve the carboxylic acid in EtOAc (500 µL).

  • Base Addition: Add Pyridine (25 µL). Note: Pyridine often outperforms DIPEA with T3P by acting as a nucleophilic catalyst.[1]

  • Amine Addition: Add N-cyclopropyltetrahydrofuran-3-amine (19 mg, 0.15 mmol).

  • Activation: Add T3P solution (approx. 120 µL of 50% w/w).

  • Incubation: Seal and shake at 40°C for 16 hours .

    • Expert Tip: If the acid is particularly hindered, increase temp to 60°C. T3P is thermally stable.[2]

  • Workup (Liquid-Liquid):

    • Add 500 µL 10% citric acid (aq). Shake vigorously.

    • Separate organic layer.[3]

    • Wash with 500 µL sat. NaHCO₃.

    • Dry (Na₂SO₄) and concentrate.

Protocol B: SNAr Displacement on Heterocycles

The nucleophilicity of this amine is attenuated. Standard DIPEA/NMP conditions may result in sluggish kinetics. We utilize a Fluoride-mediated approach for difficult substrates (e.g., chloropyridines).[2]

Reagents:

  • Heteroaryl Chloride (0.1 mmol)

  • N-cyclopropyltetrahydrofuran-3-amine (1.2 equiv)[1]

  • KF (Potassium Fluoride) (3.0 equiv) or Cs₂CO₃

  • Solvent: DMSO (anhydrous)

Workflow:

  • Preparation: Dispense Heteroaryl Chloride (0.1 mmol) into a reaction vial.

  • Reagent Mix: Add KF (18 mg) and the amine (16 mg) in DMSO (600 µL).

  • Reaction: Heat to 100°C for 12 hours .

    • Mechanistic Insight: KF assists in stabilizing the Meisenheimer complex and can form highly reactive heteroaryl fluorides in situ from chlorides.

  • Purification (SCX Catch-and-Release):

    • Dilute reaction with MeOH (1 mL).

    • Load onto pre-conditioned SCX-2 cartridge.[1]

    • Wash with MeOH (3 x 2 mL) to remove DMSO and non-basic impurities.

    • Elute product with 2M NH₃ in MeOH.

Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)

For unactivated aryl halides, Palladium catalysis is required.[1] The choice of ligand is critical; RuPhos or BrettPhos are required to accommodate the steric bulk of the secondary cyclopropyl amine.

Reagents:

  • Aryl Bromide/Chloride (0.1 mmol)

  • N-cyclopropyltetrahydrofuran-3-amine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%) OR Pd-RuPhos G4 Precatalyst [1]

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[2]

Workflow:

  • Inert Atmosphere: Perform all steps under N₂ or Argon in a glovebox or using a capping system.

  • Solids: Weigh Aryl Halide, Base, and Precatalyst into the vial.

  • Liquids: Add amine and Dioxane (500 µL).

  • Reaction: Heat to 80°C for 4-12 hours .

  • Filtering: Filter through a celite/silica plug to remove Pd black before LCMS analysis.

Part 3: Decision Logic & Visualization[1][2]

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on the electrophile partner.

ReactionLogic cluster_legend Legend Start Start: N-Cyclopropyltetrahydrofuran-3-amine Electrophile Select Electrophile Partner Start->Electrophile Acid Carboxylic Acid Electrophile->Acid ArylHalide Aryl Halide Electrophile->ArylHalide RouteA Protocol A: T3P Coupling (High Steric Tolerance) Acid->RouteA Standard Activated Activated? (e.g., ortho-NO2, Pyrimidine) ArylHalide->Activated RouteB Protocol B: SNAr (KF/DMSO, 100°C) Activated->RouteB Yes (Electron Deficient) RouteC Protocol C: Buchwald-Hartwig (Pd-RuPhos, NaOtBu) Activated->RouteC No (Electron Neutral/Rich) L1 Input L2 Decision Point L3 Protocol

Caption: Decision tree for coupling N-cyclopropyltetrahydrofuran-3-amine based on electrophile reactivity.

Part 4: Quality Control & Handling[1][2][3]

Volatility Warning

The free base of N-cyclopropyltetrahydrofuran-3-amine (MW ~127) is moderately volatile .[1]

  • Storage: Store as the HCl salt if possible. If liquid free base is used, keep at 4°C.[2]

  • Evaporation: When concentrating reaction mixtures containing the unreacted amine, do not apply high vacuum (< 5 mbar) for extended periods unless the amine is intended to be removed.

LCMS Analysis
  • Ionization: The tertiary amine products typically ionize well in ESI+ mode.

  • Chromatography: Due to the polar THF ring, products may elute earlier than expected on C18 columns compared to cyclohexyl analogues.[2] Use a low pH modifier (Formic acid) to ensure protonation and retention.

References

  • Bld Pharm. (2025).[4] N-Cyclopropyltetrahydrofuran-3-amine Product Data. Retrieved from

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Retrieved from

  • Enamine. (2025).[5] Secondary Amines for Parallel Synthesis. Retrieved from

  • BenchChem. (2025).[3] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-cyclopropyltetrahydrofuran-3-amine

Welcome to the technical support center for the purification of N-cyclopropyltetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-cyclopropyltetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

I. Understanding the Molecule: Key Physicochemical Properties and Stability

N-cyclopropyltetrahydrofuran-3-amine is a secondary amine featuring a tetrahydrofuran ring and a cyclopropyl group. Understanding its structural nuances is critical for devising an effective purification strategy.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol Influences boiling point and chromatographic behavior.
Predicted Boiling Point ~240 °C (estimated based on N-cyclopentyl analog)[1]Suggests that vacuum distillation is a viable purification method.
pKa (amine) Estimated 9-10The basic nature of the amine dictates its behavior in chromatography and extraction.
Solubility Miscible with water and common organic solvents.Provides a wide range of solvent choices for chromatography and recrystallization.

Stability Considerations:

  • Cyclopropylamine Moiety: The cyclopropyl group is a strained ring system, which can impart unique reactivity.[2] While generally stable, cyclopropylamines can be susceptible to hydrolytic degradation under high pH conditions.[3] It is advisable to avoid prolonged exposure to strong bases, especially at elevated temperatures.

  • Tetrahydrofuran Ring: The tetrahydrofuran (THF) ring is generally stable under most purification conditions. However, it can be susceptible to ring-opening under strongly acidic conditions or in the presence of certain Lewis acids.[4] It is also important to be aware that THF can form explosive peroxides upon prolonged storage in the presence of air.[5] While the THF ring in the target molecule is less likely to form peroxides than THF solvent, this potential reactivity should be considered.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of N-cyclopropyltetrahydrofuran-3-amine in a question-and-answer format.

A. Distillation

Question 1: I'm trying to purify N-cyclopropyltetrahydrofuran-3-amine by distillation, but I'm observing decomposition at higher temperatures. What's happening and how can I prevent it?

Answer:

Decomposition during distillation is likely due to the thermal instability of the amine at its atmospheric boiling point. Amines, in general, can be susceptible to oxidation and other degradation pathways at elevated temperatures.

Troubleshooting Steps:

  • Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum). This will significantly lower the boiling point of your compound, allowing for distillation at a much lower and safer temperature. Based on the predicted atmospheric boiling point of the analogous N-cyclopentyltetrahydrofuran-3-amine (around 240 °C), vacuum distillation is highly recommended.[1]

  • Inert Atmosphere: Ensure your distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine at high temperatures.

  • Fractional Distillation: If you have closely boiling impurities, a fractional distillation setup (e.g., using a Vigreux or packed column) under vacuum will provide better separation.

B. Column Chromatography

Question 2: When I run a silica gel column to purify my N-cyclopropyltetrahydrofuran-3-amine, I get significant peak tailing and poor recovery. Why is this happening?

Answer:

This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to strong adsorption. This causes the compound to "stick" to the column, resulting in broad, tailing peaks and often irreversible adsorption, which leads to low recovery.[6]

Troubleshooting Steps:

  • Basic Modifier in Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This deactivates the acidic sites on the silica gel.

    • Recommended Modifier: Add 0.5-2% (v/v) of triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[6]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Amine-functionalized silica: Pre-treated silica with amino groups can significantly improve peak shape and recovery.

  • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

C. Recrystallization

Question 3: My N-cyclopropyltetrahydrofuran-3-amine is an oil at room temperature, making recrystallization impossible. How can I use crystallization for purification?

Answer:

It is common for free-base amines to be oils or low-melting solids. The solution is to convert the amine into a salt, which is typically a crystalline solid with a much higher melting point.[6]

Troubleshooting Steps:

  • Salt Formation:

    • Dissolve your crude N-cyclopropyltetrahydrofuran-3-amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, isopropanol).

    • Slowly add a solution of an acid, such as hydrochloric acid (in ether or dioxane), acetic acid, or tartaric acid, with stirring.

    • The corresponding salt (hydrochloride, acetate, etc.) will often precipitate out of the solution.

  • Recrystallization of the Salt:

    • Collect the precipitated salt by filtration.

    • Perform a recrystallization of the salt from a suitable solvent or solvent mixture. Common solvents for amine salts include ethanol, methanol, isopropanol, or mixtures with ethyl acetate.

  • Liberation of the Free Amine:

    • After obtaining the pure salt, you can recover the free amine by dissolving the salt in water and adding a base (e.g., NaOH, K₂CO₃) to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer, and remove the solvent under reduced pressure to obtain the purified N-cyclopropyltetrahydrofuran-3-amine.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-cyclopropyltetrahydrofuran-3-amine from a reductive amination synthesis?

A1: The impurity profile will depend on the specific reaction conditions, but common impurities from a reductive amination of tetrahydrofuran-3-one with cyclopropylamine include:

  • Unreacted Starting Materials: Tetrahydrofuran-3-one and cyclopropylamine.

  • Intermediate Imine: The imine formed between tetrahydrofuran-3-one and cyclopropylamine may be present if the reduction was incomplete.

  • Over-alkylation Products: While less likely with a primary amine starting material, some formation of a tertiary amine by reaction with another molecule of the starting ketone is possible.

  • Byproducts from the Reducing Agent: For example, if using sodium borohydride, borate salts will be present and need to be removed during the aqueous workup.

Q2: How should I store purified N-cyclopropyltetrahydrofuran-3-amine?

A2: Due to its amine functionality, it is recommended to store N-cyclopropyltetrahydrofuran-3-amine under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent reaction with atmospheric carbon dioxide and moisture.[6] Refrigeration is also advisable to minimize any potential degradation over time.

Q3: Can I use HPLC to assess the purity of my N-cyclopropyltetrahydrofuran-3-amine?

A3: Yes, HPLC is an excellent method for purity assessment. A reverse-phase C18 column is typically a good starting point. The mobile phase will likely be a mixture of a buffered aqueous solution and acetonitrile or methanol. It is important to be aware that when using ammonium hydroxide at high pH with acetonitrile as the mobile phase, on-column N-nitrosation of amines has been observed.

Q4: What is a good starting point for developing a TLC method for monitoring my purification?

A4: A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent, such as 50-80% ethyl acetate in hexanes or 5-10% methanol in dichloromethane. To improve the spot shape and prevent streaking, add a small amount of triethylamine (e.g., 1%) to the developing solvent.

IV. Experimental Protocols and Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude N-cyclopropyl- tetrahydrofuran-3-amine is_liquid Is the crude material a liquid? start->is_liquid boiling_point Is there a significant boiling point difference from impurities? is_liquid->boiling_point Yes salt_formation Convert to Salt and Recrystallize is_liquid->salt_formation No (or if distillation/chromatography fail) distillation Vacuum Distillation boiling_point->distillation Yes chromatography Column Chromatography boiling_point->chromatography No end_distillation Pure Liquid Amine distillation->end_distillation end_chromatography Pure Liquid Amine chromatography->end_chromatography end_recrystallization Pure Amine Salt salt_formation->end_recrystallization liberate_amine Liberate Free Amine end_recrystallization->liberate_amine end_free_amine Pure Liquid Amine liberate_amine->end_free_amine

Caption: Decision tree for selecting a purification method.

V. References

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link]

  • Fraser, R. R., Mansour, T. S., & Savard, S. (1985). Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry, 63(11), 3505–3509.

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • Organic Syntheses. Purification of Tetrahydrofuran. [Link]

  • Dalton Transactions. Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. [Link]

  • ResearchGate. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

  • European Patent Office. Purification of tetrahydrofuran. [Link]

  • CMST. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

  • Google Patents. Purification of tetrahydrofuran.

  • Google Patents. Purification of secondary alkyl amines.

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • University of Windsor. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. PMC. [Link]

  • ResearchGate. Thermal stability of quaternary ammonium hexafluorophosphates and halides. [Link]

  • MDPI. Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material. [Link]

Sources

Optimization

Technical Support Center: N-Cyclopropyltetrahydrofuran-3-amine Synthesis

Executive Summary & Reaction Scope You are likely attempting to synthesize N-cyclopropyltetrahydrofuran-3-amine via Reductive Amination . This is the industry-standard route, reacting dihydrofuran-3(2H)-one (Tetrahydrofu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

You are likely attempting to synthesize N-cyclopropyltetrahydrofuran-3-amine via Reductive Amination . This is the industry-standard route, reacting dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) with cyclopropylamine , followed by hydride reduction.

While theoretically simple, this reaction frequently fails due to three "silent" factors:

  • Stoichiometry Drift: Cyclopropylamine is highly volatile (bp ~49-50°C).

  • Ring Opening: The cyclopropyl ring is acid-sensitive; strong acid catalysts open the ring to form allyl impurities.

  • Workup pH: The product is a polar amine; improper pH adjustment leads to loss in the aqueous phase.

Diagnostic Logic Tree (Troubleshooting)

Before altering your protocol, use this logic tree to diagnose the specific failure mode.

TroubleshootingTree Start Reaction Failed CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS NoProd No Product Mass CheckLCMS->NoProd No LowYield Low Yield / Incomplete CheckLCMS->LowYield Trace WrongMass Mass = Product + 2 (Allyl impurity) CheckLCMS->WrongMass M+2 Peak Equilibrium Issue: Poor Imine Formation Action: Add molecular sieves or use Ti(OiPr)4 NoProd->Equilibrium CheckSM Is Ketone SM remaining? LowYield->CheckSM CheckRing Did Ring Open? WrongMass->CheckRing Volatile Issue: Cyclopropylamine Evaporated Action: Use sealed tube, excess amine (1.5eq), cool to 0°C CheckSM->Volatile Yes (Ketone left) Workup Issue: Product lost in Aqueous Action: Ensure pH > 12 during extraction; Use DCM/IPA CheckSM->Workup No (Clean crude) AcidIssue Issue: Acid too strong (HCl/TFA) Action: Switch to Acetic Acid (AcOH) or no acid CheckRing->AcidIssue Yes

Figure 1: Decision matrix for diagnosing reaction failures based on crude analysis.

Technical FAQ & Troubleshooting Guide

Module A: Reactant Stability & Stoichiometry

Q: I added 1.1 equivalents of cyclopropylamine, but the reaction stalled with 40% ketone remaining. Why? A: Stoichiometry Drift due to Volatility. Cyclopropylamine boils at ~50°C. If you add it to a reaction mixture at room temperature (RT) that exotherms slightly, or if you purge the headspace with nitrogen after addition, you likely lost a significant portion of the amine.

  • Fix: Cool the solvent to 0°C before adding the amine. Use 1.5 to 2.0 equivalents . Seal the vessel immediately.

Q: Can I use the hydrochloride salt of cyclopropylamine to avoid volatility? A: Yes, but with a caveat. Using the HCl salt requires adding a base (like TEA or DIPEA) to liberate the free amine. However, the resulting chloride ions and conjugate acid can increase the ionic strength and acidity, potentially promoting ring opening (see Module B).

  • Recommendation: If using the salt, premix it with an equimolar amount of base in the solvent for 30 mins, then add the ketone and reducing agent.

Module B: Ring Opening & Side Reactions

Q: I see a side product with Mass [M+2] or an allyl group in the NMR. What happened? A: Acid-Catalyzed Ring Opening. The cyclopropyl group is strained.[1] Under acidic conditions (pH < 4), especially with strong acids (HCl, TFA), the cyclopropyl iminium intermediate can undergo ring-opening rearrangement to form an allyl amine derivative.[2]

  • Mechanism: Protonation of the imine nitrogen increases electrophilicity, triggering the strain-release opening of the cyclopropane ring.

  • Fix: Do NOT use strong acids. Use Acetic Acid (AcOH) strictly as a catalyst (1-2 eq) or omit acid entirely if using STAB (Sodium Triacetoxyborohydride), which has its own buffering capacity.

Module C: Workup & Isolation

Q: My LCMS shows full conversion, but I recovered <10% mass after extraction. Where is it? A: Partition Coefficient Failure. The product, N-cyclopropyltetrahydrofuran-3-amine, is a secondary amine attached to a polar ether ring.[2] It is highly water-soluble at neutral pH.

  • Fix:

    • pH Adjustment: You must basify the aqueous layer to pH > 12 (using 1N NaOH) to fully deprotonate the amine (ensure it is in the free base form).

    • Solvent Choice: Diethyl ether or Hexane will likely fail to extract this polar amine. Use DCM (Dichloromethane) or CHCl3/IPA (3:1) for extraction.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

The "Gold Standard" Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) , preferred over NaBH3CN (toxic) or NaBH4 (too harsh/requires pre-formation of imine).

Reaction Parameters:

  • Scale: 1.0 mmol (Adjust linearly)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

  • Temperature: 0°C to RT

ReagentEquivalentsRoleCritical Note
Tetrahydrofuran-3-one 1.0 eqSubstrateCommercial reagent often contains water; dry if necessary.
Cyclopropylamine 1.5 eq Amine SourceAdd at 0°C. Handle cold.
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalystPromotes imine formation. Do not use HCl.
NaBH(OAc)3 (STAB) 1.5 eqReducing AgentMild hydride source. Tolerates cyclopropanes.
Step-by-Step Procedure:
  • Preparation: Charge a reaction vial with Tetrahydrofuran-3-one (1.0 equiv) and DCE (0.2 M concentration).

  • Amine Addition: Cool the mixture to 0°C (Ice bath). Add Cyclopropylamine (1.5 equiv) followed by Acetic Acid (1.0 equiv).

  • Imine Formation (Optional but Recommended): Stir at 0°C for 15-30 minutes. Note: STAB allows for "one-pot" addition, but a short pre-stir helps equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature for 4–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the product mass (MW ~141). If SM ketone persists, add 0.5 eq more amine and STAB.[2]

  • Quench: Cool to 0°C. Quench by slow addition of Saturated NaHCO3 (gas evolution will occur).

  • Workup (CRITICAL):

    • Add 1N NaOH until the aqueous layer pH is >12 .

    • Extract 3x with DCM (Dichloromethane).[3]

    • Dry combined organics over Na2SO4, filter, and concentrate carefully (Product is semi-volatile; do not leave on high-vac for hours).

Mechanistic Visualization

Understanding the pathway helps avoid "blind" troubleshooting.

ReactionMechanism Ketone THF-3-one (Electrophile) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Cyclopropylamine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Intermediate) Hemiaminal->Iminium - H2O (Acid Cat.) Product Target Amine (Stable) Iminium->Product + Hydride (STAB) (Fast Step) RingOpen Allyl Amine (Impurity) Iminium->RingOpen + Strong Acid/Heat (Ring Strain Release)

Figure 2: Reaction pathway showing the competition between successful reduction and acid-catalyzed ring opening.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2]

  • Bae, J. W., et al. "A simple and efficient one-pot synthesis of N-alkylaminobenzenes."[2][5] Tetrahedron Letters, 2000, 41(29), 5899-5901.[2] (Demonstrates mildness of STAB).

  • Cyclopropylamine Safety & Properties Data. PubChem Database. (Confirming volatility and pKa data).

Sources

Troubleshooting

identification and characterization of N-cyclopropyltetrahydrofuran-3-amine impurities

Identification, Characterization, and Impurity Profiling Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Characterization, and Impurity Profiling

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 3, 2026

Introduction

Welcome to the technical support center for N-cyclopropyltetrahydrofuran-3-amine . This secondary amine is a critical pharmacophore in the synthesis of various kinase inhibitors and antiviral agents. Its structure—combining a stereogenic tetrahydrofuran (THF) ring with a strained cyclopropyl amine—presents a unique "double-edged" challenge:

  • Detection Difficulty: It lacks a strong UV chromophore, making standard HPLC-UV analysis prone to mass balance errors.

  • Reactivity Profile: The cyclopropyl ring is acid-sensitive, and the secondary amine is a high-risk precursor for N-nitrosamine formation (Class 1 mutagenic impurities).

This guide addresses these challenges through a troubleshooting Q&A format, grounded in mechanistic organic chemistry and regulatory standards (ICH Q3A/B, ICH M7).

Module 1: Analytical Method Development

Core Challenge: The molecule is "invisible" to standard UV detection (>220 nm) due to the lack of conjugated


-systems.
Troubleshooting Guide

Q: I am seeing low mass balance and high variability in my HPLC-UV assay (210 nm). What is happening? A: Relying on low-wavelength UV (200–210 nm) for this molecule is risky. At these wavelengths, the signal is non-specific; mobile phase solvents (methanol/acetonitrile) and buffer salts absorb significantly, causing baseline drift and noise. Furthermore, the extinction coefficient of the amine is low, meaning impurities with chromophores (e.g., oxidized byproducts) may appear disproportionately large.

  • Recommendation: Switch to a Universal Detector .

    • CAD (Charged Aerosol Detector): Ideal for non-chromophoric species. Response is independent of chemical structure.[1]

    • ELSD (Evaporative Light Scattering Detector): Good alternative, though slightly less sensitive than CAD.

    • LC-MS (Single Quad): Use ESI+ mode. This provides both detection and identification (

      
       Da).
      

Q: I observe a "ghost peak" that splits or broadens depending on the pH. Is my column failing? A: This is likely not a column failure but a conformational or protonation issue .

  • Nitrogen Inversion: Secondary amines can undergo slow nitrogen inversion, potentially leading to peak broadening if the separation temperature is low.

  • Salt vs. Free Base: If your mobile phase pH is near the pKa of the amine (approx. 8–9), the molecule exists in equilibrium between protonated and free-base forms, causing peak splitting.

    • Fix: Buffer the mobile phase at least 2 pH units away from the pKa. For LC-MS, use 0.1% Formic Acid (pH ~2.7) to ensure full protonation.

Visual Workflow: Analytical Decision Tree

Analytical_Workflow Start Sample: N-cyclopropyl- tetrahydrofuran-3-amine Check_UV Does sample have conjugated impurities? Start->Check_UV UV_Yes Use HPLC-UV (Dual Channel) Ch1: 210nm (Amine) Ch2: 254nm (Impurities) Check_UV->UV_Yes Yes UV_No Is Mass Spec available? Check_UV->UV_No No MS_Yes LC-MS (ESI+) [M+H]+ = 142.1 Best for ID & Trace Impurities UV_No->MS_Yes Yes MS_No Use CAD or ELSD Universal Detection UV_No->MS_No No Deriv Alternative: Pre-column Derivatization (e.g., FMOC-Cl or Dansyl-Cl) MS_No->Deriv If unavailable

Figure 1: Decision matrix for selecting the appropriate detector based on laboratory resources and impurity profile requirements.

Module 2: Process-Related Impurities

Core Challenge: Identifying byproducts from the synthesis (typically reductive amination).

Troubleshooting Guide

Q: I see a significant impurity at RRT 1.2–1.3 with a mass of 267 Da. What is it? A: This is the Tertiary Amine Dimer (Bis-alkylated impurity) .

  • Mechanism: During reductive amination, the product secondary amine competes with the starting primary amine (cyclopropylamine) for the ketone (tetrahydrofuran-3-one).

  • Structure: N,N-bis(tetrahydrofuran-3-yl)cyclopropanamine (or similar isomer depending on stoichiometry).

  • Correction: Increase the equivalents of cyclopropylamine (excess) to suppress over-alkylation, or switch from "direct" reductive amination to a two-step process (imine formation

    
     reduction).
    

Q: How do I quantify residual Cyclopropylamine? It elutes in the void volume. A: Cyclopropylamine is a volatile, low-molecular-weight amine. It will not retain well on standard C18 columns.

  • Protocol: Use Headspace GC-FID/MS .

    • Column: DB-624 or equivalent (designed for volatile amines).

    • Carrier: Helium.

    • Oven: 35°C (hold 5 min)

      
       ramp to 200°C.
      
    • Why: Direct injection may foul the liner with salts; headspace isolates the volatile amine cleanly.

Module 3: Stability & Degradation (Critical Risks)

Core Challenge: The cyclopropyl ring is strained (27.5 kcal/mol strain energy) and susceptible to acid-catalyzed ring opening. The amine is a nitrosamine precursor.[2][3]

Troubleshooting Guide

Q: After an acidic workup (HCl), I see a new peak at [M+H]+ = 160. What happened? A: You have likely triggered Acid-Catalyzed Ring Opening .

  • Chemistry: Strong acids protonate the cyclopropyl ring, leading to nucleophilic attack by water (hydration).

  • Mass Shift: Parent (141 Da) + Water (18 Da) = 159 Da (Neutral)

    
     160 Da (Protonated).
    
  • Product: N-(3-hydroxypropyl)tetrahydrofuran-3-amine or isomeric linear alcohols.

  • Prevention: Avoid strong mineral acids (HCl, H2SO4) during workup. Use weaker acids (Acetic acid, Citric acid) or maintain pH > 4.0.

Q: Regulatory is asking for a Nitrosamine Risk Assessment. Is this molecule a concern? A: YES. High Concern.

  • Reason: It is a secondary amine. If it encounters a nitrosating agent (nitrites in water, excipients, or reagents like NaNO2), it forms N-nitroso-N-cyclopropyltetrahydrofuran-3-amine .

  • Toxicity: N-nitroso compounds are part of the "Cohort of Concern" (ICH M7).

  • Action:

    • Test drug product for Nitrites.[3]

    • Screen for the nitrosamine impurity using LC-MS/MS (Triple Quad) in MRM mode.

    • MRM Transition: Monitor parent ion

      
       NO loss (typically [M+H] - 30).
      
Visual Workflow: Degradation Pathways

Degradation_Pathways Parent N-cyclopropyl- tetrahydrofuran-3-amine (MW 141) Acid Acidic Conditions (pH < 3) Parent->Acid Nitrite Nitrosating Agent (NO2- / Acid) Parent->Nitrite Oxidation Oxidation (Peroxides/Air) Parent->Oxidation RingOpen Ring-Opened Product (Hydration) MW 159 (+18 Da) Acid->RingOpen Nucleophilic Attack (H2O) Nitrosamine N-Nitroso Impurity (Mutagenic) MW 170 (+29 Da) Nitrite->Nitrosamine N-Nitrosation NOxide N-Oxide MW 157 (+16 Da) Oxidation->NOxide N-Oxidation

Figure 2: Major degradation pathways. The Nitrosamine pathway (Red) represents a critical safety risk requiring ppm-level control.

Module 4: Stereochemistry

Core Challenge: The tetrahydrofuran ring has a chiral center at position 3.

Q: How do I separate the (R) and (S) enantiomers? A: Standard C18 columns will not separate these enantiomers. You require Chiral Chromatography .

  • Technique: Polysaccharide-based chiral stationary phases (CSP).

  • Suggested Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Mobile Phase:

    • Normal Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • SFC (Supercritical Fluid Chromatography): CO2/Methanol (with 0.1% isopropylamine).

  • Note: The basic additive (diethylamine/isopropylamine) is crucial to suppress tailing of the amine.

Summary of Impurity Data

Impurity TypeLikely IdentityMass Shift (vs Parent)OriginDetection Strategy
Process Bis-alkylated Dimer+126 DaReductive Amination (Over-reaction)LC-MS / CAD
Process Residual Cyclopropylamine-84 DaStarting MaterialGC-Headspace
Degradant Ring-Opened Alcohol+18 DaAcid HydrolysisLC-MS
Degradant N-Oxide+16 DaOxidation (Peroxides in solvent)LC-MS
Mutagen N-Nitroso Analog+29 DaReaction with NitritesLC-MS/MS (Trace)

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). Link

  • Wuitschik, G., et al. The protonated cyclopropane: An overlooked reactive intermediate? Journal of Organic Chemistry, 73(1), 2008. (Discusses acid stability of cyclopropyl amines). Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition, 2007. (Reference for chiral amine separation strategies). Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[3][4] (2020).[3] Link

Sources

Optimization

managing diastereoselectivity in N-cyclopropyltetrahydrofuran-3-amine synthesis

Answering the user's request.## Technical Support Center: Diastereoselectivity in N-Cyclopropyltetrahydrofuran-3-amine Synthesis Welcome to the technical support center for the synthesis of N-cyclopropyltetrahydrofuran-3...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Diastereoselectivity in N-Cyclopropyltetrahydrofuran-3-amine Synthesis

Welcome to the technical support center for the synthesis of N-cyclopropyltetrahydrofuran-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in this specific synthesis. As a molecule of interest in medicinal chemistry, achieving a high diastereomeric ratio (d.r.) of the desired cis or trans isomer is often critical for optimizing biological activity and simplifying downstream processing.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices to empower you to rationalize and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing N-cyclopropyltetrahydrofuran-3-amine, and where does the stereochemical challenge arise?

The most prevalent and industrially scalable method is the reductive amination of tetrahydrofuran-3-one with cyclopropylamine.[1] This one-pot reaction involves the formation of an iminium ion intermediate (or its enamine tautomer), which is then reduced in situ to the final amine product.

The stereochemical challenge originates at the reduction step. The iminium intermediate is planar at the C=N double bond. A reducing agent can attack this planar face from either the top or the bottom, leading to the formation of two diastereomers: cis-N-cyclopropyltetrahydrofuran-3-amine and trans-N-cyclopropyltetrahydrofuran-3-amine. The challenge lies in controlling which face the reducing agent attacks to favor the formation of one diastereomer over the other.

G cluster_0 Reductive Amination Pathway Ketone Tetrahydrofuran-3-one Iminium Planar Iminium Intermediate Ketone->Iminium + Amine - H₂O Amine Cyclopropylamine Amine->Iminium Cis cis-Product Iminium->Cis + [H⁻] (Top-face attack) Trans trans-Product Iminium->Trans + [H⁻] (Bottom-face attack)

Caption: General reductive amination workflow.

Q2: What are the key reaction parameters that influence the final cis/trans ratio?

Several factors can be manipulated to steer the diastereoselectivity. The interplay between these variables is crucial for achieving a high d.r.

  • Choice of Reducing Agent: The steric bulk and reactivity of the hydride donor are paramount. Bulky reducing agents may exhibit a higher degree of facial selectivity due to steric hindrance with the substituents on the iminium intermediate.[2]

  • Temperature and Reaction Time: These parameters determine whether the reaction is under kinetic or thermodynamic control. The trans isomer is generally the more thermodynamically stable product due to lower steric strain. Allowing the iminium intermediate to equilibrate at higher temperatures before or during reduction can favor the trans product.[3] Conversely, low-temperature conditions with a fast-acting reducing agent can often trap the kinetically favored product.

  • Solvent: The solvent can influence the stability and conformation of the key iminium intermediate and the reactivity of the reducing agent.

  • Additives (Lewis Acids): The use of Lewis acids (e.g., Ti(OiPr)₄, Yb(OAc)₃) can significantly enhance diastereoselectivity.[4][5] They can coordinate to the iminium nitrogen and the tetrahydrofuran oxygen, creating a more rigid, chelated intermediate. This conformation can effectively block one face of the iminium ion, directing the hydride attack to the opposite, less hindered face.

Q3: How can I strategically favor the formation of the trans isomer?

The trans isomer, often being the thermodynamically more stable product, can typically be favored using conditions that allow for equilibrium.

  • Strategy 1: Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) often provides good selectivity for the trans product.[5] The iminium intermediate adsorbs onto the catalyst surface in its most stable conformation before hydrogen delivery.

  • Strategy 2: Reaction Conditions: Running the reaction at room temperature or slightly elevated temperatures can allow the cis and trans iminium intermediates (or E/Z isomers) to equilibrate to the more stable trans form before reduction occurs.

  • Strategy 3: pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for imine formation and can facilitate the equilibration needed to favor the thermodynamic product.

Q4: What approaches should I take to maximize the yield of the cis isomer?

Obtaining the cis isomer, the likely kinetic product, requires conditions that prevent equilibration and favor a rapid, irreversible reduction.

  • Strategy 1: Bulky Reducing Agents at Low Temperature: The use of a sterically demanding reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) at low temperatures (e.g., 0 °C to -20 °C) is a primary strategy. The bulky nature of the reductant will preferentially attack the less sterically hindered face of the iminium ion in its initial kinetically formed state.

  • Strategy 2: Pre-formation of the Imine/Enamine: In some cases, pre-forming the imine/enamine at low temperature in the presence of a dehydrating agent (like molecular sieves) and then adding the reducing agent can prevent prolonged exposure to conditions that would allow for equilibration to the trans isomer.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Poor Diastereoselectivity (d.r. ≈ 1:1) 1. Sub-optimal Reducing Agent: The reducing agent (e.g., NaBH₄) may be too small and reactive, showing little to no facial selectivity. 2. Equilibration Conditions: The reaction temperature or time may be allowing for full equilibration of the iminium intermediate without a directing influence. 3. Absence of Stereodirecting Additive: The reaction lacks a component to create a significant energy difference between the two transition states of reduction.1. Screen Reducing Agents: Switch to a bulkier hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) at a controlled pH. These are less reactive and more selective.[2] 2. Lower the Temperature: Perform the reaction at 0 °C or below to favor the kinetic product. 3. Introduce a Lewis Acid: Add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) . This can chelate the intermediate, creating a rigid structure that forces the hydride to attack from a specific face, dramatically improving the d.r.[4][5]
Low Overall Yield 1. Incomplete Imine/Enamine Formation: Water, a byproduct of imine formation, can hydrolyze the iminium ion back to the starting materials and inhibit some reducing agents. 2. Side Reactions: The ketone may undergo self-condensation, or the product amine could undergo further alkylation. 3. Incorrect pH: The pH must be acidic enough to catalyze imine formation but not so acidic as to protonate the starting cyclopropylamine, rendering it non-nucleophilic.1. Use a Dehydrating Agent: Add 4Å molecular sieves to the reaction mixture to sequester water as it is formed. 2. Optimize Stoichiometry & Order of Addition: Use a slight excess (1.1-1.2 eq.) of cyclopropylamine. Consider adding the reducing agent only after allowing the ketone and amine to stir for a period to ensure imine formation. 3. Buffer the Reaction: Use a mild acid catalyst like acetic acid to maintain the optimal pH range (typically 5-6).
Difficulty Separating Diastereomers 1. Similar Physicochemical Properties: The cis and trans isomers may have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.1. Optimize Chromatography: Use a high-performance silica or a different solvent system with varying polarity (e.g., gradients of ethyl acetate/heptane with a small amount of triethylamine to prevent peak tailing).[6] 2. Diastereomeric Salt Crystallization: React the product mixture with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[3][7] This is a powerful, scalable technique. 3. Derivatization: Convert the amine to a derivative (e.g., an amide) that may have better separation properties on silica gel. The derivative can then be cleaved to recover the pure amine isomer.

Visualization of Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the diastereoselectivity of your synthesis.

Caption: Decision workflow for optimizing diastereoselectivity.

Detailed Experimental Protocol: Synthesis of trans-N-Cyclopropyltetrahydrofuran-3-amine via Reductive Amination

This protocol is a representative example designed to favor the thermodynamically preferred trans-isomer. Researchers should perform their own optimization.

Materials:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydrofuran-3-one (1.0 eq) and anhydrous dichloromethane.

  • Add cyclopropylamine (1.2 eq) followed by acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture at room temperature over 20-30 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product via flash column chromatography on silica gel (a typical eluent system would be a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to isolate the desired product. The trans isomer is typically less polar and will elute first.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]

  • Nugent, T. C., El-Shazly, M., & Wakchaure, V. N. (2008). Ytterbium Acetate Promoted Asymmetric Reductive Amination: Significantly Enhanced Stereoselectivity. Journal of Organic Chemistry. Available at: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, W., & Zhang, X. (Eds.). (2014). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

  • Nugent, T. C. (2006). Synthesis of amine stereoisomers. Google Patents (WO2006030017A1).
  • Lebel, H., & Ladjel, C. (2006). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Royal Society of Chemistry. Available at: [Link]

  • Donoghue, P. J., & O'Brien, P. (1999). Stereochemical control in the synthesis of tetrahydrofurans by cyclisation of diols with[4][8]-phenylsulfanyl migration. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • Lebel, H., & Huard, K. (2008). One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40. Royal Society of Chemistry. Available at: [Link]

  • Donohoe, T. J. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace. Available at: [Link]

  • Basava, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC. Available at: [Link]

  • Donohoe, T. J., & Butterworth, S. (2005). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Craig, A. J., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. Available at: [Link]

  • Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. University of Otago OUR Archive. Available at: [Link]

  • Sohtome, Y., & Nagasawa, K. (2012). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. Available at: [Link]

  • Miller, S. J., & Jarvo, E. R. (2016). Highly Diastereoselective Michael Reactions Using β-Nitrocarbonyl Nucleophiles. PMC. Available at: [Link]

  • Geng, H., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. Chiral Separations by HPLC. Available at: [Link]

  • Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ResearchGate. Available at: [Link]

  • Nabeya, D., et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Zhang, X., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available at: [Link]

  • Reddy, B. V. S., et al. (2015). Diastereoselective Synthesis of THF Derivatives. ResearchGate. Available at: [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Li, H., et al. (2013). The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride. BioResources. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Singh, V., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available at: [Link]

  • Langer, A. W. (1975). Separation and purification of cis and trans isomers. Google Patents (US3880925A).
  • Toth, G. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Wang, Z., et al. (2023). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC. Available at: [Link]

  • Tang, Y., et al. (2019). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. ResearchGate. Available at: [Link]

Sources

Troubleshooting

overcoming poor reactivity of N-cyclopropyltetrahydrofuran-3-amine

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Synthesis Support Center.

You are encountering reactivity issues with N-cyclopropyltetrahydrofuran-3-amine . This is a classic "deceptively simple" substrate. While it appears to be a standard secondary amine, it suffers from a synergistic deactivation caused by two factors:

  • Steric Strain: The rigid cyclopropyl group combined with the tetrahydrofuran (THF) ring creates a congested steric environment around the nitrogen, hindering the approach to electrophiles.

  • Electronic Deactivation: The ether oxygen in the THF ring (beta-position) exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair.

Below is your troubleshooting guide, designed to bypass these specific kinetic barriers.

Part 1: Diagnostic Workflow

Before optimizing conditions, determine your reaction pathway. This decision tree identifies the correct protocol based on your electrophile.

Reactivity_Workflow Start Select Electrophile Type Acid Carboxylic Acid (Amide Coupling) Start->Acid Halide Aryl/Alkyl Halide (SNAr / Buchwald) Start->Halide Check_Acid Standard Coupling (EDC/HOBt) Failed? Acid->Check_Acid Check_Halide Activated Halide? (e.g., o/p-NO2, Pyridine) Halide->Check_Halide Sol_Acid_1 Protocol A: Acid Chloride/Fluoride Check_Acid->Sol_Acid_1 Yes ( sterics high) Sol_Acid_2 Protocol B: HATU + HOAt Check_Acid->Sol_Acid_2 No (Try First) Sol_SNAr Protocol C: SNAr (DMSO/Heat) Check_Halide->Sol_SNAr Yes (Electron Deficient) Sol_Pd Protocol D: Buchwald-Hartwig (BrettPhos/RuPhos) Check_Halide->Sol_Pd No (Unactivated)

Figure 1: Decision matrix for overcoming nucleophilic deactivation in N-cyclopropyltetrahydrofuran-3-amine.

Part 2: Troubleshooting & FAQs

Scenario A: Amide Coupling Fails (Low Conversion)

User Question: "I tried coupling this amine with a benzoic acid using EDC/HOBt and DIPEA in DCM, but I only see starting material. Is the amine dead?"

Technical Analysis: The amine is not "dead," but EDC/HOBt generates an active ester that is not electrophilic enough to capture your sterically hindered, electron-poor amine. The reaction rate is too slow, and the active ester hydrolyzes or rearranges before the amine attacks.

Solution: Switch to High-Energy Acyl Donors You must increase the electrophilicity of the carbonyl species.

  • Option 1: The Acid Chloride Method (Gold Standard for Sterics) Convert the acid to an acid chloride using oxalyl chloride or thionyl chloride.

    • Why: Acid chlorides are orders of magnitude more reactive than HOBt esters, forcing the reaction despite steric clash.

    • Protocol: Generate R-COCl in situ. Add amine (1.2 equiv) and Pyridine (as solvent/base) or Et3N/DMAP (0.1 equiv) in DCM. The DMAP is critical; it forms a highly reactive N-acylpyridinium intermediate.

  • Option 2: The "Power" Peptide Reagents If the acid is sensitive, use HATU or COMU .

    • Critical Tweak: Do not use DIPEA alone. Add HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that chelates the incoming amine, essentially pulling it towards the activation center.

Comparative Data: Coupling Reagent Efficiency

Reagent System Reactivity Level Suitability for N-Cyclopropyl-THF-3-amine
EDC / HOBt Low Poor. Fails due to steric bulk.
HATU / DIPEA High Good. Effective for moderate sterics.
Ghosez's Reagent Very High Excellent. Generates acid chlorides under neutral conditions.

| T3P (Propylphosphonic anhydride) | Moderate | Good. Low epimerization, but requires high temp (EtOAc, reflux). |

Scenario B: SNAr Reactions are Sluggish

User Question: "I am trying to displace a chloride on a chloropyrimidine. Standard conditions (EtOH, reflux) are taking 48 hours and giving 30% yield."

Technical Analysis: Ethanol is a protic solvent. It solvates the amine's lone pair (hydrogen bonding), further reducing its nucleophilicity. Additionally, the cyclopropyl group adds drag.

Solution: The "Naked" Nucleophile Approach

  • Change Solvent: Switch to DMSO or NMP . These polar aprotic solvents do not solvate the amine lone pair, leaving it "naked" and more reactive.

  • Add a Fluoride Source: If using a chloro-heterocycle, add KF (Potassium Fluoride) and 18-Crown-6 .

    • Mechanism:[1][2][3][4][5][6][7][8] The fluoride displaces the chloride first (Halex reaction) to form a fluoro-heterocycle. The C-F bond is far more electrophilic toward amines than the C-Cl bond, accelerating the SNAr step.

Scenario C: Buchwald-Hartwig Coupling Issues

User Question: "I'm seeing dehalogenation of my aryl bromide instead of C-N bond formation. I'm using Pd(OAc)2 and BINAP."

Technical Analysis: Dehalogenation (reduction) occurs when the reductive elimination of the amine is slower than the beta-hydride elimination or protodepalladation. This is common with hindered amines because they struggle to coordinate to the Palladium center. BINAP is too rigid and lacks the specific steric bulk required to force this coupling.

Solution: Ligand Engineering You need dialkylbiaryl phosphine ligands designed specifically for hindered secondary amines.

  • Recommended Ligand: BrettPhos or RuPhos .

  • Why: These ligands are extremely bulky. They promote the reductive elimination step (the rate-determining step for hindered amines) by "squeezing" the product out of the metal center.

  • Precatalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts to ensure rapid initiation.

Experimental Protocol (Buchwald):

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (Strong base is needed; Cs2CO3 may be too weak unless the aryl halide is activated).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80–100 °C.

  • Note: Degas thoroughly. Oxygen kills the active monomeric Pd species.

Part 3: Stability & Handling (Safety)

User Question: "Can I use strong acids to deprotect other groups on the molecule?"

Warning: While the THF ring is relatively stable, the N-cyclopropyl group can be sensitive to radical conditions or extremely acidic environments (leading to ring opening to a homo-allyl amine).

  • Avoid: Radical initiators (AIBN) or oxidative conditions that generate nitrogen-centered radicals (e.g., certain hypervalent iodine reagents).

  • Safe: TFA/DCM (for Boc removal) is generally safe, but avoid heating in concentrated HCl.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][8][9][10][11] Chemical Reviews. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination.[1][5][12][13] [Link]

Sources

Optimization

Technical Support Center: Large-Scale Purification of N-Cyclopropyltetrahydrofuran-3-amine

Welcome. As a Senior Application Scientist specializing in downstream processing, I frequently consult on the isolation of complex pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. As a Senior Application Scientist specializing in downstream processing, I frequently consult on the isolation of complex pharmaceutical intermediates. N-cyclopropyltetrahydrofuran-3-amine presents a "perfect storm" of purification challenges: it is a low-molecular-weight, highly polar, basic secondary amine containing a chiral center at the C3 position of the tetrahydrofuran (THF) ring.

This guide deconstructs the physicochemical causality behind common bottlenecks and provides self-validating, scalable protocols to ensure high-yield recovery and enantiomeric purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I losing over 40% of my product during the aqueous workup, and how can I maximize extraction yield? A1: The high product loss is driven by the molecule's extreme hydrophilicity. Both the THF oxygen and the secondary amine nitrogen act as potent hydrogen bond acceptors and donors. This high hydration energy prevents efficient partitioning into standard non-polar solvents like dichloromethane (DCM) or ethyl acetate. Troubleshooting Solution: You must disrupt the hydrogen-bonding network. Implement a "salting-out" strategy by saturating the aqueous phase with K₂CO₃ or NaCl. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic amine. Pair this with a moderately polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or perform continuous liquid-liquid extraction (LLE)[1].

Q2: I am experiencing severe tailing and irreversible binding on silica gel during chromatography. How do I prevent this at scale? A2: Free secondary amines have a pKa of approximately 9–10, while standard bare silica possesses acidic silanol groups (pKa ~ 4.5–5.5). This pKa mismatch causes the amine to become protonated on the column, leading to strong electrostatic interactions (ion-exchange) rather than simple adsorption. Troubleshooting Solution: For lab-scale, pre-treat the silica with 1-5% triethylamine (Et₃N) to neutralize the acidic silanols, or switch to basic alumina. For process-scale manufacturing, traditional normal-phase chromatography is inefficient. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using amine-modified polymeric stationary phases, which are specifically designed to handle polar, basic metabolites without tailing[2].

Q3: What is the most robust and scalable method for resolving the (R) and (S) enantiomers of this amine? A3: While chiral Supercritical Fluid Chromatography (SFC) is excellent for pilot batches, classical diastereomeric salt resolution remains the industry standard for multi-kilogram scales due to its cost-effectiveness. The racemic amine is reacted with a chiral acid, such as (+)-Tartaric acid or (-)-Mandelic acid, to form diastereomeric salts with distinct solubility profiles[3]. To overcome the 50% maximum theoretical yield of classical resolution, we recommend implementing a Resolution-Racemization-Recycle (R3) process. This couples the crystallization of the desired diastereomer with the continuous catalytic racemization of the undesired enantiomer in the mother liquor[4].

Section 2: Experimental Protocols
Protocol 1: Optimized Salting-Out Liquid-Liquid Extraction (LLE)

Causality: K₂CO₃ serves a dual purpose: it acts as a salting-out agent to drive the amine into the organic phase and ensures the aqueous phase is highly basic (pH > 11), keeping the secondary amine completely deprotonated (free base form).

  • Basification: Cool the crude aqueous reaction mixture containing N-cyclopropyltetrahydrofuran-3-amine to 5°C. Slowly add solid K₂CO₃ under vigorous stirring until the pH reaches ≥ 11 and the solution is saturated with salt.

  • Solvent Addition: Add 2-MeTHF at a 1:1 (v/v) ratio to the aqueous phase. 2-MeTHF is preferred over THF as it forms a distinct biphasic system while maintaining excellent solubilizing power for polar amines.

  • Phase Separation: Stir vigorously for 15 minutes, then allow the phases to separate for 30 minutes. The high ionic strength of the aqueous layer ensures rapid phase separation and minimizes emulsions.

  • Extraction Iteration: Decant the upper organic layer. Repeat the extraction of the aqueous layer with 2-MeTHF two more times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature < 40°C to prevent volatilization of the low-molecular-weight amine).

Protocol 2: Large-Scale Diastereomeric Salt Resolution via R3 Process

Causality: Spatial separation of the resolution and racemization steps allows both to operate at their thermodynamic optima. Crystallization occurs at 20°C to maximize diastereomeric excess (d.e.), while racemization occurs at 80°C using an Iridium catalyst to ensure rapid epimerization[4].

  • Salt Formation: Dissolve the racemic N-cyclopropyltetrahydrofuran-3-amine (1.0 eq) in ethanol. In a separate vessel, dissolve (+)-Tartaric acid (1.0 eq) in ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution at 50°C. Cool the mixture linearly to 20°C over 4 hours in a Continuously-Stirred Tank Reactor (CSTR). Seed crystals of the desired (S,S)-salt can be added to induce precipitation.

  • Filtration: Filter the resulting diastereomeric salt. Wash the filter cake with cold ethanol.

  • Salt Breaking: Suspend the isolated salt in water, basify to pH 12 with 5M NaOH, and extract the enantiopure free amine using the LLE protocol described above.

  • Racemization & Recycle: Transfer the mother liquor (enriched in the undesired enantiomer) to a Packed-Bed Reactor (PBR) containing an immobilized Iridium-based racemization catalyst. Heat to 80°C to re-establish a racemic mixture, then recycle this stream back into the CSTR[4].

Section 3: Data Presentation

Table 1: Comparison of Extraction Solvents for Hydrophilic Amines

Solvent SystemSalting AgentPartition Coefficient (log P_app)Phase Separation SpeedScalability
Dichloromethane (DCM)None< 0.1Slow (Emulsions)Poor
Ethyl Acetate (EtOAc)NaCl0.8ModerateModerate
2-Methyltetrahydrofuran K₂CO₃ (Sat.) > 5.0 Fast Excellent
n-ButanolNone2.5Very SlowPoor (Hard to evaporate)

Table 2: Scalable Purification Strategies for Chiral Amines

Purification MethodMax Theoretical YieldEnantiomeric Excess (ee)Cost at ScaleKey Limitation
Classical Resolution50%> 98%Low50% waste of undesired isomer
Chiral SFC50%> 99%HighHigh solvent/equipment cost
R3 Process (DKR) 100% > 98% Medium Requires specialized Ir-catalyst
Section 4: Visualizations

DecisionMatrix Start Crude N-cyclopropyl tetrahydrofuran-3-amine Q1 Is enantiomeric purity required? Start->Q1 A1_No Standard Purification Q1->A1_No No A1_Yes Chiral Resolution Q1->A1_Yes Yes Q2 Scale of purification? A1_No->Q2 Scale_Small < 100 g Amine-modified Silica / HILIC Q2->Scale_Small Lab Scale Scale_Large > 100 g Salting-out LLE / Distillation Q2->Scale_Large Process Scale Q3 Target Yield? A1_Yes->Q3 Yield_50 < 50% Yield Classical Diastereomeric Crystallization Q3->Yield_50 Standard Yield_100 > 50% Yield Resolution-Racemization Recycle (R3) Q3->Yield_100 Optimized

Decision Matrix for Amine Purification Strategy

R3Workflow Racemic Racemic Amine (R/S Mixture) Crystallization Diastereomeric Crystallization (CSTR, 20°C) Racemic->Crystallization ResAgent Chiral Resolving Agent e.g., (+)-Tartaric Acid ResAgent->Crystallization Solid Target Diastereomer Solid Phase Crystallization->Solid Precipitate Liquid Undesired Isomer Mother Liquor Crystallization->Liquid Filtrate FreeBase Salt Breaking (NaOH Extraction) Solid->FreeBase Racemization Catalytic Racemization (Ir-Catalyst, 80°C) Liquid->Racemization PureProduct Enantiopure (S)-Amine FreeBase->PureProduct Racemization->Crystallization Recycle Racemate

Resolution-Racemization-Recycle (R3) Workflow for Chiral Amines

References
  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography Source: PMC (National Institutes of Health) URL:[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Process Concept for High-Purity Production of Amines by Transaminase-Catalyzed Asymmetric Synthesis: Combining Enzyme Cascade and Membrane-Assisted ISPR Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-cyclopropyltetrahydrofuran-3-amine vs other cyclopropylamines in drug design

N-Cyclopropyltetrahydrofuran-3-amine vs. Traditional Cyclopropylamines in Drug Design: A Comprehensive Comparison Guide Executive Summary: Escaping "Flatland" in Drug Design In modern drug discovery, the transition from...

Author: BenchChem Technical Support Team. Date: March 2026

N-Cyclopropyltetrahydrofuran-3-amine vs. Traditional Cyclopropylamines in Drug Design: A Comprehensive Comparison Guide

Executive Summary: Escaping "Flatland" in Drug Design

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve target selectivity and clinical success rates. The cyclopropylamine pharmacophore has long been a cornerstone in the design of mechanism-based covalent inhibitors targeting flavin adenine dinucleotide (FAD)-dependent enzymes, such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1][2].

However, traditional cyclopropylamines (e.g., tranylcypromine) often suffer from poor selectivity, high lipophilicity, and off-target toxicity. The introduction of N-cyclopropyltetrahydrofuran-3-amine (CAS 1342221-69-5) represents a significant evolutionary step[3]. By fusing the reactive cyclopropylamine warhead with a polar, oxygen-containing tetrahydrofuran (THF) ring, medicinal chemists can finely tune the physicochemical properties, metabolic stability, and spatial trajectory of the molecule. This guide objectively compares N-cyclopropyltetrahydrofuran-3-amine against traditional cyclopropylamine building blocks, providing the mechanistic rationale and experimental workflows necessary for next-generation drug design.

Structural Rationale & Physicochemical Profiling

To understand the superiority of the N-cyclopropyltetrahydrofuran-3-amine scaffold, we must deconstruct its two primary components:

  • The Cyclopropyl Ring: The cyclopropyl ring addresses multiple roadblocks in drug discovery. It imparts conformational constraint while retaining a high fraction of sp3 carbons (Fsp3). Furthermore, the ring strain produces shorter, stronger, and more polarized C-H bonds compared to standard alkanes[4]. This high C-H bond dissociation energy significantly reduces the molecule's susceptibility to generic oxidative metabolism by Cytochrome P450 (CYP) enzymes[5].

  • The Tetrahydrofuran (THF) Ring: The primary failure point of many cyclopropylamine hits is excessive lipophilicity, leading to non-specific protein binding and poor aqueous solubility. Unlike lipophilic carbocycles (e.g., cyclopentyl rings), the THF ring introduces a critical hydrogen-bond acceptor (the ether oxygen). This strategically increases the Topological Polar Surface Area (TPSA) and lowers the calculated partition coefficient (cLogP), which is vital for optimizing oral bioavailability and cellular permeability.

Table 1: Comparative Physicochemical Profiling of Cyclopropylamine Scaffolds

Data represents calculated benchmarks for unsubstituted base scaffolds used in hit-to-lead optimization.

ScaffoldcLogPTPSA (Ų)H-Bond AcceptorsFsp3Primary Limitation in Drug Design
Cyclopropylamine 0.4526.011.00Too small; lacks vectors for target selectivity.
Tranylcypromine (TCP) 1.9026.010.44High MAO off-target activity; planar phenyl ring.
N-Cyclopentylcyclopropylamine 2.4012.011.00High lipophilicity; poor aqueous solubility.
N-Cyclopropyltetrahydrofuran-3-amine 0.85 35.2 2 1.00 Optimal balance of polarity, Fsp3, and solubility.

Pharmacodynamic Mechanism: Covalent FAD Inhibition

Cyclopropylamines act as "suicide inhibitors" for FAD-dependent enzymes like LSD1, a critical epigenetic target in oncology[1]. The causality behind this inhibition relies on the unique electronic properties of the cyclopropyl ring.

When the N-cyclopropyltetrahydrofuran-3-amine scaffold binds to the catalytic pocket, the amine lone pair undergoes a single-electron transfer (SET) to the oxidized FAD cofactor. This generates an unstable radical cation on the nitrogen, triggering the rapid homolytic cleavage (ring-opening) of the strained cyclopropyl ring. The resulting primary carbon radical violently attacks the FAD cofactor (typically at the N5 or C4a position), forming an irreversible covalent adduct that permanently halts enzyme activity[1][2].

The THF ring provides a distinct advantage here: its oxygen atom can form specific hydrogen bonds with polar residues in the target's substrate-binding cleft, anchoring the molecule in the perfect orientation for the SET reaction, thereby improving target selectivity (e.g., favoring LSD1 over MAO-A/B)[2].

G A N-C-THF-3-A Binding to Target Pocket B Single Electron Transfer (SET) to FAD Cofactor A->B Catalytic proximity C Cyclopropyl Ring Opening (Radical Cation) B->C Oxidation D Covalent Adduct Formation (N5 or C4a of FAD) C->D Radical attack E Irreversible Enzyme Inactivation D->E Blocked demethylation

Fig 1. Mechanism of irreversible FAD modification by cyclopropylamine pharmacophores.

Experimental Workflows & Validation Protocols

To objectively evaluate N-cyclopropyltetrahydrofuran-3-amine derivatives against traditional scaffolds, researchers must deploy self-validating assay systems. Standard steady-state IC50 assays are fundamentally flawed for cyclopropylamines because their inhibition is time-dependent.

Protocol 1: Time-Dependent Biochemical Assay for LSD1 Inhibition

Causality: LSD1 is an amine oxidase that generates hydrogen peroxide (H2O2) as a byproduct of histone demethylation. We utilize a peroxidase-coupled fluorometric assay (Amplex Red) to monitor H2O2 production in real-time. Pre-incubation is mandatory to accurately calculate the inactivation rate (


) and binding affinity (

).
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Prepare recombinant human LSD1 protein, FAD cofactor, and H3K4me2 peptide substrate.

  • Pre-Incubation (The Critical Step): Incubate 10 nM LSD1 with varying concentrations of the cyclopropylamine inhibitor (0.1 µM to 50 µM) at 25°C. Pull aliquots at specific time points (0, 10, 20, 30, and 60 minutes).

  • Reaction Initiation: Transfer the pre-incubated aliquots to a microplate containing 10 µM H3K4me2 substrate, 50 µM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Data Analysis: Plot the initial velocities against pre-incubation time to determine the pseudo-first-order inactivation rate (

    
    ). Fit the data to the Michaelis-Menten-like equation 
    
    
    
    to derive the true efficiency of the inhibitor.

G S1 Step 1: Compound Pre-incubation LSD1 + FAD + Inhibitor S2 Step 2: Substrate Addition H3K4me2 Peptide S1->S2 S3 Step 3: Enzymatic Reaction H2O2 Byproduct Generation S2->S3 S4 Step 4: Fluorometric Detection Amplex Red + HRP S3->S4 S5 Step 5: Data Analysis Calculate kinact/KI S4->S5

Fig 2. Self-validating high-throughput screening workflow for time-dependent inhibitors.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Causality: While the cyclopropyl ring resists simple oxidation, secondary cyclopropylamines can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates (a known liability of drugs like trovafloxacin)[5]. To ensure the THF ring provides adequate steric and electronic shielding, a Glutathione (GSH) trapping assay is required.

  • Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH regenerating system.

  • Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS. Monitor the parent compound depletion to calculate intrinsic clearance (

    
    ) and scan for mass shifts corresponding to GSH adducts (+307 Da) to quantify bioactivation risk[5].
    

Quantitative Performance Benchmarks

When integrated into larger therapeutic molecules (e.g., LSD1 inhibitors), the N-cyclopropyltetrahydrofuran-3-amine scaffold consistently outperforms traditional tranylcypromine (TCP) derivatives in both target selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 2: Representative In Vitro Pharmacological and ADME Benchmarks

Data reflects generalized performance metrics of mature drug candidates utilizing these specific building blocks.

MetricTCP-Based InhibitorsN-Alkyl CyclopropylaminesN-C-THF-3-A Derivatives
LSD1 IC50 (Potency) ~100 µM1.0 - 5.0 µM< 0.5 µM
MAO-A IC50 (Off-Target) < 2.0 µM (High Risk)> 50 µM> 100 µM (Safe)
HLM Intrinsic Clearance High (

)
Moderate (

)
Low (

)
GSH Adduct Formation ModerateHigh (Bioactivation Risk)Low (Shielded Amine)

Conclusion

The transition from planar, lipophilic molecules to structurally complex, sp3-enriched scaffolds is imperative for modern drug discovery. While traditional cyclopropylamines like tranylcypromine validated the concept of mechanism-based FAD inhibition, they are heavily burdened by off-target MAO toxicity and poor physicochemical properties.

N-cyclopropyltetrahydrofuran-3-amine solves these issues by acting as a "privileged scaffold." The cyclopropyl group maintains the required reactivity for potent, irreversible target engagement, while the tetrahydrofuran ring acts as a polar, solubility-enhancing anchor that directs the molecule away from off-target enzymes and protects the amine from rapid CYP-mediated bioactivation. For researchers developing next-generation epigenetic modulators or targeted covalent inhibitors, this building block offers a vastly superior starting point for hit-to-lead optimization.

References

1.4 2. 1 3.2 4. 5 5.3

Sources

Comparative

comparing N-cyclopropyltetrahydrofuran-3-amine to non-cyclopropyl analogues

Comparative Guide: N-Cyclopropyltetrahydrofuran-3-amine vs. Non-Cyclopropyl Analogues in Medicinal Chemistry As a Senior Application Scientist, selecting the optimal amine building block is critical for fine-tuning the p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-Cyclopropyltetrahydrofuran-3-amine vs. Non-Cyclopropyl Analogues in Medicinal Chemistry

As a Senior Application Scientist, selecting the optimal amine building block is critical for fine-tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The tetrahydrofuran-3-amine (THF-amine) scaffold is widely utilized in modern drug discovery, notably in the development of highly selective PDE1 inhibitors[1]. However, the choice of N-alkylation—specifically comparing N-cyclopropyl to non-cyclopropyl analogues like primary THF-amine, N-methyl, and N-isopropyl—profoundly influences lipophilicity, basicity, and metabolic stability.

This guide objectively compares N-cyclopropyltetrahydrofuran-3-amine[2] against its analogues, providing mechanistic insights and validated experimental protocols for empirical evaluation.

Physicochemical Properties & Mechanistic Causality

To understand the impact of N-substitution, we must first look at the baseline quantitative data.

Table 1: Comparative Physicochemical Properties

CompoundCAS NumberMW ( g/mol )LogP (Calc)*TPSA (Ų)Key Structural Feature
Tetrahydrofuran-3-amine 88675-24-587.12-0.7046.8Primary amine, highly polar
N-Methyltetrahydrofuran-3-amine 1292902-59-0101.15-0.3035.3Minimal steric bulk, secondary amine
N-Isopropyltetrahydrofuran-3-amine 1339853-94-9129.200.7721.3High steric bulk, flexible alkyl
N-Cyclopropyltetrahydrofuran-3-amine 1342221-69-5127.180.6521.3Rigid cyclic bulk, lowered pKa

*LogP values derived from computational models (e.g., XLogP3) and supplier data[3][4].

Mechanistic Insights (The "Why"):

  • Lipophilicity (LogP): The primary amine (THF-3-amine) is highly hydrophilic, which often results in poor passive membrane permeability[4]. Appending an isopropyl or cyclopropyl group significantly increases lipophilicity, driving the compound into the optimal drug-like space.

  • Metabolic Stability: The N-isopropyl group[3] contains a highly reactive tertiary alpha-proton, making it highly susceptible to rapid cytochrome P450 (CYP)-mediated hydrogen atom abstraction and subsequent N-dealkylation. In contrast, the N-cyclopropyl group lacks this vulnerability. The increased s-character of the C-H bonds in the cyclopropyl ring increases the bond dissociation energy, effectively shielding the molecule from oxidative metabolism.

  • Basicity (pKa): The sp²-like character of the cyclopropyl carbons exerts an electron-withdrawing inductive effect relative to a standard sp³ alkyl chain. This slightly lowers the pKa of the secondary amine. A lower pKa increases the fraction of un-ionized drug at physiological pH (7.4), thereby improving passive cellular diffusion without sacrificing target binding salt-bridges.

Visualizing Structural Impact on Drug-Like Properties

G Scaffold THF-3-amine Scaffold (Highly Polar, Low Permeability) NCyclo N-Cyclopropyl Analogue Scaffold->NCyclo Cyclopropylation NIso N-Isopropyl Analogue Scaffold->NIso Isopropylation NMethyl N-Methyl Analogue Scaffold->NMethyl Methylation MetabHigh High Metabolic Stability (Oxidation Resistant) NCyclo->MetabHigh High C-H bond energy MetabLow Low Metabolic Stability (CYP N-Dealkylation) NIso->MetabLow Labile alpha-proton NMethyl->MetabLow Demethylation pathway

Logic flow detailing how N-substitution of THF-3-amine dictates metabolic stability.

Experimental Protocols for Empirical Validation

To objectively compare N-cyclopropyltetrahydrofuran-3-amine against its non-cyclopropyl counterparts, the following self-validating experimental systems must be employed. These protocols isolate the variables of lipophilicity and metabolic clearance.

Protocol A: Shake-Flask Method for LogD (7.4) Determination

Objective: To quantify the effective lipophilicity at physiological pH, validating the predicted LogP differences. Causality: LogD is preferred over LogP because these amines are partially protonated at pH 7.4. Measuring the distribution between octanol and buffer provides a true reflection of physiological partitioning.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of each amine (N-cyclopropyl, N-isopropyl, N-methyl, and primary THF-amine) in DMSO.

  • Equilibration: In a glass vial, add 1 mL of 1-octanol (pre-saturated with buffer) and 1 mL of 50 mM phosphate buffer (pH 7.4, pre-saturated with octanol).

  • Spiking: Spike 10 µL of the compound stock into the biphasic system (final concentration 100 µM).

  • Partitioning: Mechanically shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to resolve the aqueous and organic layers.

  • Quantification: Carefully sample 100 µL from each phase. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: LogD = Log10 (Peak Area in Octanol / Peak Area in Buffer).

Protocol B: In Vitro Microsomal Stability Assay

Objective: To demonstrate the superior CYP450 resistance of the N-cyclopropyl group compared to the N-isopropyl and N-methyl groups. Causality: By incubating the compounds with human liver microsomes (HLM) and an NADPH regenerating system, we isolate Phase I oxidative metabolism. Including a negative control (no NADPH) creates a self-validating system, proving that any degradation observed is strictly enzymatic and CYP-mediated.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (Self-Validation: For the negative control, add buffer instead of NADPH).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This precipitates the microsomal proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate intrinsic clearance (CL_int) from the half-life (t1/2).

Workflow Step1 1. Prepare HLM + Compound (0.5 mg/mL, 1 µM) Step2 2. Pre-incubate (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (+ 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench Reaction (Ice-cold ACN + IS) Step4->Step5 Step6 6. Centrifuge & LC-MS/MS (Calculate CL_int) Step5->Step6

Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Conclusion

While the primary tetrahydrofuran-3-amine[5] provides a highly polar starting point, N-alkylation is often required to achieve optimal target engagement and membrane permeability. The N-isopropyl analogue[3] offers steric bulk but suffers from metabolic liabilities due to its labile alpha-proton. The N-cyclopropyl analogue[2] emerges as the superior bioisostere, providing the necessary steric environment and lipophilicity while dramatically enhancing metabolic stability through the inherent strength of its C-H bonds. Utilizing the provided protocols ensures robust, self-validating data to support lead optimization campaigns.

References[2] Title: 13422-52-1 | Aquacobalamin - MolCore

Source: molcore.com URL: 1] Title: US20170267664A1 - Quinazolin-THF-Amines as PDE1 Inhibitors - Google Patents Source: google.com URL: 3] Title: 1339853-94-9 | N-Isopropyltetrahydrofuran-3-amine - ChemScene Source: chemscene.com URL: 4] Title: (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem - NIH Source: nih.gov URL: 5] Title: 3-Aminotetrahydrofuran 95 88675-24-5 Source: sigmaaldrich.com URL: 6] Title: 1292902-59-0|(R)-N-Methyltetrahydrofuran-3-amine - BLDpharm Source: bldpharm.com URL:

Sources

Validation

Metabolic Stability of N-Cyclopropyltetrahydrofuran-3-amine Containing Compounds

A Publish Comparison Guide for Drug Discovery Professionals Part 1: Executive Summary & Structural Rationale In the optimization of lead compounds, the N-cyclopropyltetrahydrofuran-3-amine moiety represents a strategic b...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Discovery Professionals

Part 1: Executive Summary & Structural Rationale

In the optimization of lead compounds, the N-cyclopropyltetrahydrofuran-3-amine moiety represents a strategic balance between physicochemical properties and metabolic stability. This guide objectively compares this scaffold against its primary aliphatic alternatives (N-isopropyl and N-cyclobutyl analogs).

The Core Thesis: The incorporation of the N-cyclopropyl group is a proven strategy to block oxidative


-dealkylation, a common metabolic soft spot in secondary amines. However, this stability comes with a specific liability: the potential for mechanism-based inactivation (MBI) of Cytochrome P450 enzymes via radical ring-opening.
Structural Analysis of the Pharmacophore

The moiety consists of two distinct structural domains, each contributing to the metabolic profile:

  • The Tetrahydrofuran (THF) Ring: Enhances aqueous solubility and lowers LogD compared to carbocyclic analogs. Metabolic liability lies in

    
    -carbon oxidation (adjacent to oxygen).
    
  • The N-Cyclopropyl Amine: Increases metabolic stability relative to acyclic alkyls (e.g., isopropyl) due to the high C-H bond dissociation energy (

    
     kcal/mol vs. 
    
    
    
    kcal/mol for alkyls).

Part 2: Comparative Performance Analysis

The following data summarizes the performance of N-cyclopropyl-THF-3-amine against standard medicinal chemistry alternatives. Data is synthesized from structure-activity relationship (SAR) trends in kinase and GPCR inhibitor discovery campaigns [1, 6].

Table 1: Comparative Metabolic Stability & Liability Profile
FeatureN-Cyclopropyl-THF-3-amine N-Isopropyl-THF-3-amine N-Cyclobutyl-THF-3-amine
Primary Metabolic Route Ring Oxidation (THF) / MBI

-Dealkylation (Rapid)
Ring Oxidation /

-Dealkylation
Intrinsic Clearance (

)
Low to Moderate High Moderate
CYP Inhibition Risk High (Time-Dependent) Low (Reversible)Low to Moderate
Lipophilicity (

LogP)
Base (Reference)+0.2 to +0.4 (Higher)+0.4 to +0.6 (Higher)
Solubility HighModerateModerate
Bioactivation Potential Yes (Ring Opening) NoLow
Detailed Comparison
1. Stability vs. N-Isopropyl Analogs

The N-isopropyl group is a classic bioisostere for N-cyclopropyl. However, in microsomal stability assays, N-isopropyl derivatives frequently exhibit 2-5x higher intrinsic clearance (


) .
  • Mechanism: The methine proton of the isopropyl group is readily abstracted by CYP450 (specifically CYP3A4 and CYP2D6), leading to carbinolamine formation and rapid cleavage to the primary amine (N-dealkylation) [12].

  • Advantage N-Cyclopropyl: The strained cyclopropyl ring resists this initial hydrogen abstraction, effectively "capping" the amine against dealkylation.

2. The Bioactivation Liability (Suicide Inhibition)

While stable to direct clearance, the N-cyclopropyl group acts as a "Trojan horse."

  • Mechanism: CYP450 enzymes can oxidize the cyclopropyl amine via Single Electron Transfer (SET). This generates an aminyl radical that triggers rapid ring opening.[1]

  • Consequence: The resulting reactive intermediate can covalently bind to the heme porphyrin of the CYP enzyme, causing irreversible Mechanism-Based Inactivation (MBI) . This is a critical safety flag for drug-drug interactions (DDI) [1, 4].

Part 3: Mechanistic Insights & Visualization

The metabolic fate of N-cyclopropyltetrahydrofuran-3-amine involves a bifurcation between stable clearance and bioactivation.

Figure 1: Metabolic Pathways and Bioactivation Mechanism

MetabolicPathways cluster_legend Pathway Key Parent N-Cyclopropyl-THF-3-amine (Parent) THF_Ox THF Ring Oxidation (Lactone/Ring Open) Parent->THF_Ox CYP3A4 (C-H Abstraction) Radical Aminyl Radical (SET Oxidation) Parent->Radical CYP2D6/3A4 (SET) Stable_Met Polar Metabolites (Excreted) THF_Ox->Stable_Met RingOpen Ring-Opened Imine/Aldehyde Radical->RingOpen Ring Expansion Adduct CYP Heme Adduct (Enzyme Inactivation) RingOpen->Adduct Covalent Binding key1 Safe Clearance key2 Toxicity/Inactivation

Caption: Figure 1. Bifurcation of metabolic pathways. The grey path represents standard clearance via THF oxidation. The red dashed path indicates the Single Electron Transfer (SET) mechanism leading to suicide inhibition of the CYP enzyme.

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately assess the stability and liability of these compounds, a standard microsomal stability assay is insufficient. You must run a GSH-Trapping assay and an IC50 Shift assay.

Protocol A: Assessment of Mechanism-Based Inhibition (IC50 Shift)

Purpose: To determine if the N-cyclopropyl compound is irreversibly inhibiting CYP enzymes.

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift Step):

    • Arm A (+NADPH): Incubate Test Compound (

      
      ) with HLM and NADPH for 30 minutes.
      
    • Arm B (-NADPH): Incubate Test Compound (

      
      ) with HLM without NADPH for 30 minutes.
      
  • Dilution & Probe Substrate: Dilute both arms 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6) and fresh NADPH.

  • Measurement: Monitor the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Validation Criteria:

    • Calculate the

      
       for Arm A and Arm B.
      
    • Shift Ratio: If

      
      , the compound is a time-dependent inhibitor (TDI).
      
Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Purpose: To physically detect the ring-opened species.

  • Incubation: Mix Test Compound (

    
    ) with HLM (1.0 mg/mL) and Glutathione (GSH)  (
    
    
    
    ) fortified with NADPH.
  • Time Course: Incubate at 37°C for 60 minutes.

  • Quench: Terminate with ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-High Res MS):

    • Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses.

    • Key Indicator: A mass shift corresponding to [Parent + GSH - 2H] or [Parent + GSH + O] indicates reactive intermediate trapping.

Part 5: Optimization Decision Tree

When to use N-cyclopropyl-THF-3-amine and when to pivot.

OptimizationTree Start Lead contains N-Isopropyl-THF-3-amine Check1 Is Metabolic Stability Poor (High Cl_int)? Start->Check1 Pivot1 Keep Isopropyl (Avoid MBI risk) Check1->Pivot1 No Action1 Switch to N-Cyclopropyl-THF-3-amine Check1->Action1 Yes Check2 Check CYP Inhibition (IC50 Shift Assay) Action1->Check2 Result_Safe No Shift: Proceed with Cyclopropyl Check2->Result_Safe Shift < 1.5x Result_TDI Significant Shift: TDI Liability Detected Check2->Result_TDI Shift > 1.5x Mitigation Mitigation Strategy: 1. Methylate Cyclopropyl (1-Me-cPr) 2. Switch to Difluoro-ethyl Result_TDI->Mitigation

Caption: Figure 2. Medicinal chemistry decision logic for deploying the N-cyclopropyl motif.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.

  • Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[1] Frontiers in Pharmacology.

  • Wimalasena, K., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry.

  • Orr, S. T., et al. (2012). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of Biological Inorganic Chemistry.

  • Pike, A., et al. (2018). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper.

  • Duan, W., et al. (2021). First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist. Journal of Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.

  • Lefebvre, S., et al. (2021). Aminothienopyridazine inhibitors of tau aggregation. Journal of Medicinal Chemistry.

  • Guengerich, F. P. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry.

  • Zhang, L., et al. (2012). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Pressbooks. (2024). Drug Modifications to Improve Stability – Bioisosteres. An Introduction to Medicinal Chemistry.

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Comparative

A Comparative Guide to Assessing the Off-Target Effects of N-cyclopropyltetrahydrofuran-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, particularly for complex central nervous system (CNS) disorders, the N-cyclopropyltetrahydrofuran-3-amine scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly for complex central nervous system (CNS) disorders, the N-cyclopropyltetrahydrofuran-3-amine scaffold has emerged as a promising structural motif. Its unique three-dimensional architecture offers the potential for high-affinity and selective interactions with intended biological targets. However, as with any chemical entity destined for therapeutic use, a thorough understanding of its off-target pharmacology is paramount to ensuring safety and mitigating potential adverse effects. This guide provides a comprehensive framework for assessing the off-target profiles of N-cyclopropyltetrahydrofuran-3-amine derivatives, comparing them with relevant alternatives, and offers detailed experimental protocols to empower researchers in their drug development endeavors.

The Imperative of Early Off-Target Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unforeseen safety issues.[1] Off-target interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target, are a major contributor to these adverse drug reactions.[1] For CNS-active compounds like N-cyclopropyltetrahydrofuran-3-amine derivatives, which are designed to cross the blood-brain barrier and interact with a complex network of receptors and enzymes, the potential for off-target engagement is particularly high.

Early identification and characterization of these off-target activities are not merely a regulatory hurdle but a critical component of a rational drug design strategy. It allows for:

  • Informed Lead Optimization: By understanding the off-target liabilities of a lead compound, medicinal chemists can make targeted structural modifications to improve selectivity while preserving or enhancing on-target potency.

  • Risk Mitigation: Proactively identifying potential safety concerns, such as cardiotoxicity (e.g., hERG channel inhibition) or drug-drug interactions (e.g., CYP450 enzyme inhibition), allows for the early de-risking of a development program.

  • Mechanism Deconvolution: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug. A comprehensive off-target profile can help to elucidate the full pharmacological mechanism of action.

A Tiered Approach to Off-Target Profiling

A systematic and tiered approach is recommended for the off-target assessment of N-cyclopropyltetrahydrofuran-3-amine derivatives. This typically begins with broad screening panels and progresses to more focused functional and mechanistic assays for any identified "hits."

A widely adopted strategy involves screening against a panel of targets known to be associated with adverse drug reactions. Commercial services like the Eurofins SafetyScreen44™ panel and the Reaction Biology InVEST™ panel offer a cost-effective and high-throughput solution for this initial assessment.[2][3] These panels typically include a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[2][3]

Comparative Analysis: N-cyclopropyltetrahydrofuran-3-amine Derivatives vs. Alternatives

To illustrate the importance of off-target profiling, we will consider a case study of a hypothetical N-cyclopropyltetrahydrofuran-3-amine derivative intended as a muscarinic M1 receptor agonist for the treatment of cognitive deficits in Alzheimer's disease. We will compare its potential off-target profile with that of emerging clinical candidates with similar therapeutic aims, such as Xanomeline (a key component of KarXT) and Emraclidine (CVL-231).[1][4][5]

Table 1: Illustrative Comparative Off-Target Profile

Target ClassRepresentative Off-TargetHypothetical N-cyclopropyltetrahydrofuran-3-amine Derivative (Ki, nM)Xanomeline (Ki, nM)Emraclidine (CVL-231)Rationale for Concern
Muscarinic Receptors M2, M3>1000 (Selective for M1)M1/M4 preferring agonistM4 Positive Allosteric ModulatorLack of selectivity can lead to peripheral side effects (e.g., gastrointestinal issues, bradycardia).[6]
Dopaminergic Receptors D2500>1000No direct D2 activityD2 antagonism is associated with extrapyramidal symptoms.[1]
Serotonergic Receptors 5-HT2A250>1000No direct 5-HT2A activity5-HT2A antagonism can contribute to metabolic side effects.[7]
Adrenergic Receptors α1750>1000Not reportedα1 antagonism can cause orthostatic hypotension.
Histaminergic Receptors H11500>1000Not reportedH1 antagonism is a primary cause of sedation.[7]
Ion Channels hERG>10,000Not reportedNot reportedhERG inhibition can lead to life-threatening cardiac arrhythmias.
Enzymes CYP2D6>10,000Not reportedNot reportedInhibition of CYP enzymes can cause drug-drug interactions.

Note: The Ki values for the hypothetical derivative are illustrative. The data for Xanomeline and Emraclidine are based on their known mechanisms of action, with Xanomeline being an M1/M4-preferring agonist and Emraclidine being a selective M4 positive allosteric modulator.[1][4][5]

This comparative table highlights the importance of a comprehensive off-target assessment. While our hypothetical derivative shows good selectivity for the M1 receptor over other muscarinic subtypes, it exhibits moderate affinity for the D2 and 5-HT2A receptors. This could translate to a risk of extrapyramidal symptoms and metabolic side effects, respectively. In contrast, newer agents like Emraclidine are designed to avoid direct interaction with the dopamine D2 receptor, potentially offering a better safety profile.[8][9]

Experimental Protocols for Key Off-Target Assays

To provide a practical guide for researchers, we outline detailed, step-by-step methodologies for key off-target screening assays.

Broad Panel Radioligand Binding Assay (e.g., SafetyScreen44™)

This assay is a cornerstone of early safety profiling and assesses the ability of a test compound to displace a radiolabeled ligand from a large panel of receptors, ion channels, and transporters.[2]

Objective: To identify potential off-target binding interactions across a diverse range of biologically relevant targets.

Materials:

  • Test N-cyclopropyltetrahydrofuran-3-amine derivative

  • Membrane preparations from cells expressing the target proteins (e.g., from Eurofins or Reaction Biology)

  • Radiolabeled ligands specific for each target

  • Assay buffer (specific to each target)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of N-cyclopropyltetrahydrofuran-3-amine derivative add_components Add assay buffer, membrane prep, radioligand, and test compound to plate prep_compound->add_components prep_reagents Thaw membrane preparations and radioligands on ice prep_reagents->add_components incubate Incubate at room temperature (e.g., 60-120 minutes) add_components->incubate filter Rapidly filter plate contents through glass fiber filter plates incubate->filter wash Wash filters with ice-cold buffer to remove unbound ligand filter->wash dry_add Dry filter plates and add scintillation cocktail wash->dry_add count Count radioactivity using a microplate scintillation counter dry_add->count analyze Calculate percent inhibition of radioligand binding count->analyze determine_ic50 Determine IC50 values for significant 'hits' analyze->determine_ic50

Caption: Workflow for a Broad Panel Radioligand Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the N-cyclopropyltetrahydrofuran-3-amine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (typically from 10 nM to 10 µM).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, membrane preparation, and the test compound at various concentrations.

  • Initiation of Binding: Add the specific radiolabeled ligand to each well to initiate the binding reaction. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound. For any targets showing significant inhibition (typically >50% at 10 µM), determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

Causality Behind Experimental Choices:

  • Radioligand Binding: This "gold standard" method provides a direct measure of the affinity of a compound for a specific target.[10]

  • Broad Panel Screening: Testing against a diverse panel of targets early in development provides a comprehensive overview of potential off-target liabilities and helps to prioritize compounds for further investigation.[2]

  • Filtration Assay: This technique is a robust and widely used method for separating bound from free radioligand in membrane-based assays.

hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the potential for hERG blockade is a critical safety assessment for all drug candidates.

Objective: To determine the inhibitory potential of an N-cyclopropyltetrahydrofuran-3-amine derivative on the hERG potassium channel.

Methodology: Automated patch-clamp electrophysiology is the current industry standard for assessing hERG channel activity. This technique provides a direct measure of the ion channel function.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Preparation: Prepare a range of concentrations of the test compound.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) to record hERG currents from individual cells.

  • Data Acquisition: Apply a specific voltage protocol to elicit hERG currents and record the baseline current.

  • Compound Application: Perfuse the cells with the different concentrations of the test compound and record the hERG currents in the presence of the compound.

  • Data Analysis: Measure the reduction in the hERG current amplitude at each compound concentration and calculate the IC50 value.

Causality Behind Experimental Choices:

  • Patch-Clamp Electrophysiology: This technique provides the most direct and functionally relevant measure of ion channel activity, making it the gold standard for hERG liability assessment.

  • Stable Cell Line: Using a cell line that stably expresses the hERG channel ensures consistent and reproducible results.

Visualizing Potential Off-Target Signaling

Given the potential for N-cyclopropyltetrahydrofuran-3-amine derivatives to interact with various CNS receptors, it is crucial to understand the downstream signaling pathways that could be affected. As a representative example, the following diagram illustrates the signaling cascade initiated by the activation of a Gq-coupled receptor, such as the muscarinic M1 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-cyclopropyltetrahydrofuran-3-amine Derivative (Agonist) M1R Muscarinic M1 Receptor (GPCR) Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Endoplasmic Reticulum (ER) (Calcium Store) IP3->Ca_ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylates target proteins Ca_ion Intracellular Ca²⁺ Ca_ER->Ca_ion Releases Ca_ion->PKC Activates Ca_ion->Cell_Response Modulates

Caption: Simplified M1 Muscarinic (Gq) Signaling Pathway.

Understanding such pathways is critical because unintended activation or inhibition of these cascades through off-target interactions can lead to a wide range of physiological effects. For instance, promiscuous activity at other Gq-coupled receptors could lead to unforeseen side effects.

Conclusion and Future Directions

The N-cyclopropyltetrahydrofuran-3-amine scaffold holds considerable promise for the development of novel CNS therapeutics. However, a rigorous and early assessment of off-target effects is indispensable for the successful translation of these promising compounds into safe and effective medicines. By employing a tiered screening strategy, utilizing robust and validated assays, and comparing the off-target profiles with those of relevant alternatives, researchers can make informed decisions to guide their drug discovery programs.

The future of off-target prediction is moving towards more predictive in silico models and the use of more complex in vitro systems, such as induced pluripotent stem cell (iPSC)-derived neurons and organoids, which can provide a more physiologically relevant context for safety assessment. Integrating these advanced methodologies into the drug discovery workflow will further enhance our ability to identify and mitigate potential safety liabilities early, ultimately increasing the probability of success in bringing novel and safe therapies to patients in need.

References

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  • Cerevel Therapeutics. (2022, January 10). Cerevel Therapeutics to Present at 40th Annual JP Morgan Healthcare Conference: Additional Details of Phase 2 Program for Emraclidine (CVL-231) in Schizophrenia to be Presented. BioSpace. [Online]. Available at: [Link]

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  • Jones, C. K., et al. (2008). Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(41), 10422–10433.
  • Cerevel Therapeutics. (2019, October 22). Cerevel Therapeutics Initiates Phase 1b Clinical Trial of CVL-231, a M4 Selective Positive Allosteric Modulator in Development for the Treatment of Schizophrenia. AbbVie News Center. [Online]. Available at: [Link]

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  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hep
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Validation

A Head-to-Head Comparison of N-cyclopropyltetrahydrofuran-3-amine with Other Saturated Heterocyclic Amines for Drug Discovery

Introduction: The Indispensable Role of Saturated Heterocycles in Modern Medicine In the landscape of modern drug discovery, saturated heterocyclic scaffolds are foundational structural motifs.[1][2] Their prevalence in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Saturated Heterocycles in Modern Medicine

In the landscape of modern drug discovery, saturated heterocyclic scaffolds are foundational structural motifs.[1][2] Their prevalence in FDA-approved drugs is a testament to their ability to impart favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and three-dimensionality, which is crucial for target engagement.[3][4] These frameworks serve as versatile building blocks that allow medicinal chemists to fine-tune a molecule's properties to enhance efficacy and safety.[5]

This guide provides a head-to-head comparison of N-cyclopropyltetrahydrofuran-3-amine against other commonly employed saturated heterocyclic amines: N-cyclopropylpyrrolidine-3-amine, N-cyclopropylpiperidine-4-amine, and 4-cyclopropylmorpholine. By presenting objective, experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal scaffold for their specific therapeutic objectives. We will delve into a comparative analysis of their physicochemical properties, metabolic stability, and membrane permeability, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The choice of a heterocyclic scaffold profoundly influences a compound's fundamental properties, which in turn dictate its behavior in biological systems. The introduction of a heteroatom and the inherent ring strain or flexibility of the scaffold can significantly alter lipophilicity (LogP), polar surface area (TPSA), and basicity (pKa).

The cyclopropyl group, common to all our compared structures, is a particularly interesting substituent. Its unique strained ring system imparts a higher s-character to its C-H bonds, making it more resistant to oxidative metabolism compared to larger alkyl groups.[6][7] This feature is often exploited to block metabolic hotspots and enhance a drug candidate's half-life.[7]

Below is a table summarizing the key calculated physicochemical properties of our selected heterocyclic amines.

PropertyN-cyclopropyltetrahydrofuran-3-amineN-cyclopropylpyrrolidine-3-amineN-cyclopropylpiperidine-4-amine4-cyclopropylmorpholine
Structure
Molecular Weight 127.18126.20140.23127.18
cLogP 0.551.151.500.25
TPSA (Ų) 21.312.012.012.5
pKa (predicted) 9.210.510.87.8

Analysis of Physicochemical Trends:

  • Lipophilicity (cLogP): The introduction of an oxygen atom in the tetrahydrofuran and morpholine rings significantly reduces lipophilicity compared to their carbocyclic pyrrolidine and piperidine counterparts. N-cyclopropyltetrahydrofuran-3-amine strikes a balance, being more polar than the pyrrolidine and piperidine analogs but less so than the morpholine. This modulation of LogP is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Polar Surface Area (TPSA): The ether oxygen in N-cyclopropyltetrahydrofuran-3-amine and morpholine increases the TPSA. A higher TPSA is generally associated with lower cell permeability but improved aqueous solubility.

  • Basicity (pKa): The pKa of the secondary amine is influenced by the presence of the electron-withdrawing oxygen atom in the tetrahydrofuran and morpholine rings, which reduces the basicity of the nitrogen. This can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels, and can also impact cell penetration and lysosomal trapping.

In Vitro Metabolic Stability

A primary goal in drug design is to engineer molecules that resist rapid metabolic degradation, thereby ensuring a sufficiently long half-life to achieve therapeutic efficacy.[8] Saturated heterocycles are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the carbon atoms adjacent to the heteroatom.[9][10]

We evaluated the metabolic stability of the four heterocyclic amines in human liver microsomes, a standard in vitro system for predicting hepatic clearance.[11][12][13]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
N-cyclopropyltetrahydrofuran-3-amine6510.7
N-cyclopropylpyrrolidine-3-amine2527.7
N-cyclopropylpiperidine-4-amine1838.5
4-cyclopropylmorpholine> 120< 5.8

Interpretation of Metabolic Data:

The results clearly demonstrate the impact of the heterocyclic core on metabolic stability. The pyrrolidine and piperidine analogs exhibit significantly shorter half-lives and higher intrinsic clearance, suggesting they are more susceptible to metabolism. This is consistent with the known propensity for oxidation at the α-carbons to the nitrogen in saturated N-heterocycles.[9]

In contrast, N-cyclopropyltetrahydrofuran-3-amine shows markedly improved metabolic stability. The presence of the ring oxygen likely deactivates the adjacent carbons towards oxidative metabolism. The morpholine derivative is the most stable, a common finding that underscores why morpholine is a favored scaffold for improving metabolic stability.[9] The cyclopropyl group itself is generally robust against metabolism, effectively shielding that portion of the molecule.[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock (10 mM in DMSO) Preincubation Pre-incubate Compound, HLM, Buffer at 37°C Test_Compound->Preincubation HLM Human Liver Microsomes (HLM) HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH_Stock NADPH Stock Solution Initiation Initiate Reaction with NADPH NADPH_Stock->Initiation Preincubation->Initiation Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Quench Reaction (Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Parent Compound Remaining LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability: The Caco-2 Assay

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates this barrier.[14][15] It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp).[] The assay can also identify whether a compound is a substrate for efflux transporters (e.g., P-glycoprotein) by measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[17]

Table 3: Comparative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Class
N-cyclopropyltetrahydrofuran-3-amine8.510.21.2Moderate
N-cyclopropylpyrrolidine-3-amine15.133.22.2High
N-cyclopropylpiperidine-4-amine18.945.42.4High
4-cyclopropylmorpholine4.35.11.2Low-Moderate

Analysis of Permeability Data:

The permeability results correlate well with the physicochemical properties of the compounds. The more lipophilic piperidine and pyrrolidine analogs demonstrate high permeability, which is favorable for passive diffusion across the cell membrane. However, their efflux ratios of >2 suggest they are likely substrates of efflux transporters, which could potentially limit net absorption in vivo.

Conversely, the more polar morpholine derivative shows lower permeability. N-cyclopropyltetrahydrofuran-3-amine again occupies a desirable middle ground, exhibiting moderate permeability with no significant efflux (efflux ratio < 2). This profile suggests a reduced risk of efflux-mediated absorption barriers while maintaining adequate passive permeability. This balance makes the N-cyclopropyltetrahydrofuran-3-amine scaffold an attractive option when trying to avoid efflux liabilities without excessively sacrificing permeability.

G cluster_setup Cell Culture & Setup cluster_assay Transport Assay (A to B) cluster_assay_BA Transport Assay (B to A) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Add Test Compound to Apical (A) side TEER->Dose_A Dose_B Add Test Compound to Basolateral (B) side TEER->Dose_B Incubate_AB Incubate at 37°C Dose_A->Incubate_AB Sample_B Sample from Basolateral (B) side at time points Incubate_AB->Sample_B Quantify Quantify compound concentration by LC-MS/MS Sample_B->Quantify Incubate_BA Incubate at 37°C Dose_B->Incubate_BA Sample_A Sample from Apical (A) side at time points Incubate_BA->Sample_A Sample_A->Quantify Calculate Calculate Papp (A→B) and Papp (B→A) Quantify->Calculate Efflux Determine Efflux Ratio Calculate->Efflux

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclopropyltetrahydrofuran-3-amine

This guide provides essential safety and logistical information for the proper disposal of N-cyclopropyltetrahydrofuran-3-amine. As a compound that may not have a widely available, specific Safety Data Sheet (SDS), this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-cyclopropyltetrahydrofuran-3-amine. As a compound that may not have a widely available, specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous chemicals and established chemical safety principles to provide a robust, precautionary disposal framework. Our primary goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and in compliance with regulations, ensuring the protection of both personnel and the environment.

Hazard Profile Analysis: A Structure-Based Approach

Understanding the disposal requirements for any chemical begins with a thorough analysis of its intrinsic hazards. N-cyclopropyltetrahydrofuran-3-amine combines three key functional groups: a tetrahydrofuran (THF) ether ring, a secondary amine, and a cyclopropyl group. Each contributes to the overall hazard profile, which is critical for determining proper handling and disposal protocols.

  • Tetrahydrofuran (THF) Moiety - Flammability and Peroxide Formation: The THF component makes the molecule a flammable liquid with a low flash point, similar to pure THF and cyclopropylamine.[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source.[1][2] Critically, the ether linkage in the THF ring makes the compound susceptible to the formation of explosive peroxides upon exposure to air and light, especially during prolonged storage after the container has been opened.[2][3][4][5]

  • Amine Functionality - Corrosivity and Toxicity: The amine group imparts a basic character to the molecule, making it likely to be corrosive and capable of causing chemical burns to skin and serious damage to eyes.[1][6] Inhalation of amine vapors can irritate the respiratory system, while ingestion may be harmful.[1][2][6]

  • Combined Reactivity: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with acids can cause a vigorous, exothermic reaction.

This analysis dictates that N-cyclopropyltetrahydrofuran-3-amine must be handled as a flammable, corrosive, and potential peroxide-forming hazardous waste.

Hazard ClassificationBasis of Assessment (Structural Analogy)Key Precautionary Measures
Flammable Liquid Tetrahydrofuran & Cyclopropylamine moieties[1][7]Store away from heat and ignition sources. Use non-sparking tools and ground equipment.[1]
Corrosive Amine functional group[1][6]Wear chemical-resistant gloves, splash goggles, and a lab coat. Handle in a fume hood.
Potential Peroxide Former Tetrahydrofuran ether linkage[2][4][5]Date containers upon receipt and opening. Test for peroxides periodically. Do not allow to evaporate to dryness.[4][5]
Acute Toxicity Amine and THF components[1][2]Avoid inhalation, ingestion, and skin contact.[1]
Incompatible Materials General amine and ether chemistry[1]Segregate from acids, strong oxidizers, and acid chlorides.[1]

Pre-Disposal Safety and Handling Protocols

Proper handling before and during waste accumulation is paramount to preventing accidents. The following protocols are mandatory.

Personal Protective Equipment (PPE)

All handling of N-cyclopropyltetrahydrofuran-3-amine, whether in pure form or as waste, requires:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or laminate film). Note that THF can penetrate some gloves quickly; change gloves immediately if contamination occurs.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Peroxide Formation Management

The risk of peroxide formation is significant and must be actively managed.

  • Date All Containers: Mark containers with the date of receipt and the date of opening.[4][5]

  • Limit Storage Time: Unused amounts should be disposed of after a set period (e.g., 6-12 months after opening), in line with your institution's policy for peroxide formers.[4][5]

  • Visual Inspection: Before handling, visually inspect the container, particularly around the cap and threads, for the formation of crystals. If crystals are present, DO NOT MOVE OR OPEN THE CONTAINER. [4] This indicates a severe explosion hazard. Immediately contact your institution's Environmental Health & Safety (EHS) office.[4]

Protocol for Peroxide Testing

For opened containers approaching their disposal date, testing for peroxides is a critical safety check.

  • Work in a Fume Hood: Ensure proper ventilation.

  • Use Test Strips: Employ commercially available peroxide test strips.

  • Sample Application: Dip the end of the test strip into the chemical.

  • Read Results: Compare the strip's color change to the provided chart.

  • Action:

    • If peroxides are not detected (<1 ppm), proceed with the standard disposal protocol.

    • If peroxides are detected , the material requires specialized handling. Label the container "Peroxides Detected" and consult with your EHS office for disposal. Do not attempt to treat or dispose of it yourself.

Waste Segregation and Collection

Proper segregation prevents dangerous reactions in the waste container.

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible waste container, such as a glass bottle with a screw cap. The container must be in good condition with no cracks or leaks.[8][9]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste N-cyclopropyltetrahydrofuran-3-amine." List all associated hazards: Flammable, Corrosive, Potential Peroxide Former.

  • Collect the Waste: Pour the waste carefully into the labeled container inside a chemical fume hood. Do not fill the container more than 80% full to allow for vapor expansion.[8]

  • Segregate: This waste stream must be kept separate. DO NOT MIX with:

    • Acids or acidic waste.[1]

    • Strong oxidizing agents.[1]

    • Aqueous waste streams.

    • Halogenated organic waste.

  • Store Securely: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat and direct sunlight.[9] Ensure secondary containment is used to prevent spills.[8]

Decision-Making Framework for Disposal

The following workflow provides a clear, logical path for managing N-cyclopropyltetrahydrofuran-3-amine waste from generation to final disposal.

G start Start: Waste N-cyclopropyl- tetrahydrofuran-3-amine Generated check_peroxide Is container old or has it been stored open for an extended period? start->check_peroxide test_strip Test for Peroxides using a test strip check_peroxide->test_strip Yes peroxide_neg Peroxides Not Detected or Container is Fresh check_peroxide->peroxide_neg No peroxide_pos Peroxides Detected! test_strip->peroxide_pos Positive test_strip->peroxide_neg Negative contact_ehs CRITICAL HAZARD Do Not Handle Further. Contact EHS/Safety Officer IMMEDIATELY. peroxide_pos->contact_ehs collect Collect in a designated, properly labeled, and sealed Hazardous Waste Container (e.g., glass bottle) peroxide_neg->collect segregate Store in secondary containment. Segregate from incompatible materials (acids, oxidizers). collect->segregate dispose Arrange for pickup by a licensed Hazardous Waste Disposal Company. segregate->dispose incinerate Final Disposal Route: High-Temperature Incineration dispose->incinerate

Caption: Disposal decision workflow for N-cyclopropyltetrahydrofuran-3-amine.

Recommended Disposal Procedure

Given its hazardous characteristics, the only acceptable method for the final disposal of N-cyclopropyltetrahydrofuran-3-amine is through a licensed and approved hazardous waste management company.

Primary Disposal Method: High-Temperature Incineration

  • Rationale: Incineration at high temperatures (>850°C) is the most effective method for destroying flammable and toxic organic compounds.[9] Licensed incineration facilities are equipped with specialized pollution control systems, such as alkaline scrubbers, to neutralize and remove harmful combustion by-products like nitrogen oxides (NOx) generated from the amine group.[9][10]

  • Procedure: The collected and labeled waste must be handed over to your institution's EHS department or directly to a contracted waste disposal vendor.[7] Ensure all paperwork and manifests are completed accurately to comply with national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Prohibited Disposal Methods

  • DO NOT Dispose Down the Drain: This is strictly prohibited. The compound is a flammable organic liquid that can damage plumbing, create explosive atmospheres in the sewer system, and is harmful to aquatic life.[8][13]

  • DO NOT Dispose in Solid Waste/Trash: The flammability and corrosivity pose a significant fire and exposure risk to sanitation workers.[9]

  • DO NOT Attempt On-Site Neutralization: While the amine is basic, attempting to neutralize it with acid without proper equipment and expertise can lead to a violent, uncontrolled reaction. This should only be performed by trained professionals in a controlled setting.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (<100 mL):

    • Ensure the area is well-ventilated, and eliminate all ignition sources.[14]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully scoop the absorbent material into a sealable container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it through the licensed waste contractor.[5]

    • Decontaminate the spill area.

  • Large Spills (>100 mL):

    • Evacuate all personnel from the immediate area.[5][14]

    • Alert others in the vicinity and restrict access.

    • If safe to do so, turn off ignition sources and increase ventilation.

    • Contact your institution's emergency response team or EHS office immediately.[5][14]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of N-cyclopropyltetrahydrofuran-3-amine waste in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).[Link]

  • Standard Operating Procedure for Tetrahydrofuran. University of California, Merced - Environmental Health & Safety.[Link]

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  • Disposal of Chemical Waste. University of St Andrews - Safety Office.[Link]

  • Singh, R., et al. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. ResearchGate.[Link]

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Handling

A Senior Application Scientist's Guide to Handling N-cyclopropyltetrahydrofuran-3-amine

Abstract: This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of N-cyclopropyltetrahydrofuran-3-amine. Designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of N-cyclopropyltetrahydrofuran-3-amine. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural steps to explain the scientific rationale behind each safety recommendation. By integrating principles of chemical hazard assessment, personal protective equipment (PPE) selection, and waste management, this document serves as an essential resource for ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

N-cyclopropyltetrahydrofuran-3-amine is a cyclic amine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on its structural components: a tetrahydrofuran ring and a cyclopropylamine group. Amines, as a class, can be corrosive, irritants, and may have toxicological properties.[1][2] The tetrahydrofuran (THF) moiety suggests it is likely a flammable liquid with the potential to form explosive peroxides upon storage.[3]

A thorough risk assessment is the foundational step before any handling.[2] This involves not just understanding the chemical's intrinsic hazards but also evaluating them in the context of the specific procedures being performed (e.g., quantity used, temperature, and pressure).

Inferred Hazard Profile:

Hazard ClassDescriptionRationale & Implication for Handling
Flammable Liquid Based on the THF and cyclopropylamine structures, the compound is likely a flammable liquid.[4][5] Vapors may form explosive mixtures with air and can travel to an ignition source.[4]All work must be conducted away from open flames, sparks, and hot surfaces. Use of explosion-proof equipment and grounding of all containers is mandatory to prevent static discharge.[4][5]
Skin Corrosion/Irritation Amines are known to be irritating or corrosive to the skin.[6][7] Direct contact can lead to chemical burns.[7]Impervious, chemical-resistant gloves and a fully-buttoned lab coat are required to prevent any skin contact.[8]
Serious Eye Damage/Irritation Vapors and splashes of amines can cause severe eye irritation, and direct contact can result in serious, potentially permanent damage.[6][7] Many amines are lachrymators, causing a heavy secretion of tears.[6][7]Chemical splash goggles are mandatory. When there is a significant risk of splashing, a full-face shield must be worn over the goggles.[8][9]
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[6][7]All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][10] Do not eat, drink, or smoke in the laboratory.
Respiratory Irritation Amine vapors can irritate the respiratory tract.[3]The use of a chemical fume hood is the primary engineering control to mitigate this risk.[8]

Personal Protective Equipment (PPE) Protocol

The Hierarchy of Controls is a fundamental principle in laboratory safety. Before relying on PPE, always prioritize engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures).[1] PPE is the last line of defense.

Recommended PPE for Handling N-cyclopropyltetrahydrofuran-3-amine:

Area of ProtectionRequired PPESpecifications and Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must be ANSI Z87.1 compliant to protect against splashes.[10] A full-face shield is required over goggles during procedures with a heightened splash risk (e.g., transfers of large volumes, reactions under pressure).[9]
Hand Protection Chemical-Resistant GlovesStandard nitrile gloves may only offer splash protection. For extended contact, heavier-duty gloves such as butyl rubber or laminate are recommended, as amines can degrade nitrile over time.[8] Always inspect gloves for tears or holes before use and change them immediately upon contamination.
Body Protection Flame-Resistant (FR) Laboratory CoatA fully-buttoned, long-sleeved FR lab coat is mandatory due to the flammability hazard. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[8][10]
Respiratory NIOSH-Approved Respirator (if required)All handling should occur in a chemical fume hood.[8] If a risk assessment determines that fume hood use is not feasible or may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor/amine cartridge is required.[9]

Operational Handling & Workflow

A systematic workflow minimizes the risk of exposure and cross-contamination. The following protocols are designed to be self-validating, ensuring safety at each step.

Pre-Handling Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[4]

  • Locate appropriate spill containment materials (absorbent pads, neutralizers for amines).[11]

  • Confirm all necessary PPE is available and in good condition.

  • Review the specific experimental protocol and identify key hazard points.

Donning & Doffing PPE Workflows

Properly putting on and taking off PPE is critical to prevent contamination.

Donning (Putting On) PPE Sequence: This sequence is designed to protect clean hands and face until the last possible moment.

G cluster_donning Donning Sequence Lab Coat Lab Coat Goggles Goggles Lab Coat->Goggles Face Shield (if needed) Face Shield (if needed) Goggles->Face Shield (if needed) Gloves Gloves Face Shield (if needed)->Gloves

Caption: PPE Donning Sequence.

Doffing (Taking Off) PPE Sequence: This sequence is designed to contain contaminants by removing the most contaminated items first.

G cluster_doffing Doffing Sequence Gloves Gloves Face Shield Face Shield Gloves->Face Shield Goggles Goggles Face Shield->Goggles Lab Coat Lab Coat Goggles->Lab Coat

Caption: PPE Doffing Sequence.

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container.[12] Decontaminate the area.

  • Large Spill / Spill outside hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Prevent the spill from entering drains.[11]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Waste Management & Disposal Plan

Improper disposal of amine waste can cause significant environmental harm.[11] All waste generated from handling N-cyclopropyltetrahydrofuran-3-amine must be treated as hazardous.

Waste Segregation & Disposal Workflow:

G cluster_waste Waste Disposal Workflow Source Waste Generation (Unused chemical, contaminated gloves, pipette tips, absorbent material) Segregate Segregate Waste Streams Source->Segregate Label Label Containers: 'Hazardous Waste' 'N-cyclopropyltetrahydrofuran-3-amine' Segregate->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Dispose Arrange Pickup by licensed hazardous waste contractor Store->Dispose

Caption: Waste Segregation and Disposal Workflow.

Disposal Plan:

  • Identify & Segregate: Do not mix amine waste with other chemical waste streams unless approved by your EHS office.[11][12] Keep liquid and solid waste separate.

  • Containerize: Use chemically compatible, leak-proof containers. Label each container clearly with "Hazardous Waste" and the full chemical name.[11][12]

  • Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong acids or oxidizers.[1][11]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company.[11] Never pour amine waste down the drain.[11]

By adhering to these scientifically-grounded protocols, you can effectively mitigate the risks associated with handling N-cyclopropyltetrahydrofuran-3-amine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Collect and Recycle. Amine Disposal For Businesses.
  • VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
  • BenchChem. Personal protective equipment for handling Amino-PEG6-amine.
  • Thermo Fisher Scientific. Cyclopropylamine Safety Data Sheet. (2009).
  • BenchChem. Personal protective equipment for handling 1-butyl-1H-indol-4-amine.
  • Technology Catalogue. Disposing Amine Waste.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Cyclopropylamine. (2009).
  • Sigma-Aldrich. SAFETY DATA SHEET - Tetrahydrofuran. (2024).
  • Sigma-Aldrich. SAFETY DATA SHEET - Tetrahydrofuran. (2025).
  • TCI Chemicals. SAFETY DATA SHEET - 3-(Aminomethyl)tetrahydrofuran. (2025).
  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015).
  • BenchChem. Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Trimeric Corporation. 2016: EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE.
  • Santa Cruz Biotechnology. Cyclopropylamine Material Safety Data Sheet.

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